Technical Documentation Center

Dimethyl(piperidin-2-yl)phosphine oxide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Dimethyl(piperidin-2-yl)phosphine oxide
  • CAS: 2287273-49-6

Core Science & Biosynthesis

Foundational

Advanced NMR Characterization of Dimethyl(piperidin-2-yl)phosphine Oxide: A Technical Guide

The Strategic Role of the Dimethylphosphine Oxide Motif Historically, organophosphorus compounds were often marginalized in drug discovery due to concerns over toxicity and reactivity. However, the FDA approval of the an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role of the Dimethylphosphine Oxide Motif

Historically, organophosphorus compounds were often marginalized in drug discovery due to concerns over toxicity and reactivity. However, the FDA approval of the anticancer agent brigatinib in 2017 marked a paradigm shift[1]. Brigatinib’s unique selectivity and potency are driven by a dimethylphosphine oxide (–P(O)Me₂) moiety, which acts as a powerful hydrogen-bond acceptor[2].

Beyond target binding, the –P(O)Me₂ group is chemically inert under physiological conditions and dramatically alters physicochemical properties. It has been empirically proven to significantly increase aqueous solubility and reduce lipophilicity (logD) compared to traditional carbon or sulfur-based bioisosteres[3],[4]. Consequently, aliphatic derivatives like dimethyl(piperidin-2-yl)phosphine oxide have emerged as highly valuable building blocks for modern medicinal chemistry, combining the ubiquitous piperidine scaffold with the physicochemical benefits of the phosphine oxide group[5].

Synthetic Pathway and Structural Dynamics

The synthesis of dimethyl(piperidin-2-yl)phosphine oxide (typically isolated as the hydrochloride salt) is achieved via the catalytic hydrogenation of its aromatic precursor, dimethyl(pyridin-2-yl)phosphine oxide[6]. The robust nature of the C–P bond allows it to withstand high-pressure hydrogenation conditions (100 atm H₂, 100 °C) without undergoing cleavage[5].

SynthesisWorkflow A Dimethyl(pyridin-2-yl) phosphine oxide B Catalytic Hydrogenation (Pd/C, H2, 100 atm, 100°C) A->B C Dimethyl(piperidin-2-yl) phosphine oxide HCl B->C D NMR Sample Prep (Dissolution in DMSO-d6) C->D E NMR Acquisition (1H, 13C, 31P) D->E

Synthetic workflow for Dimethyl(piperidin-2-yl)phosphine oxide and subsequent NMR analysis.

Theoretical NMR Framework: Causality in Spectral Features

Proper characterization of dimethyl(piperidin-2-yl)phosphine oxide requires a deep understanding of its stereochemical and magnetic environment. The molecule presents two critical NMR phenomena:

Diastereotopicity of the P-Methyl Groups

The piperidine ring contains a chiral center at the C2 position (the carbon attached to the phosphorus atom). Because the molecule lacks an internal plane of symmetry, the two methyl groups attached to the achiral phosphorus atom reside in permanently distinct magnetic environments. Consequently, they are diastereotopic . In the ¹H NMR spectrum, they do not appear as a single integrated peak; instead, they resolve into two distinct signals with different chemical shifts.

Heteronuclear Spin-Spin Coupling ( 31 P– 1 H)

Phosphorus-31 is a spin-½ nucleus with 100% natural abundance. It strongly couples to nearby protons, leading to characteristic splitting patterns:

  • Geminal Coupling ( 2JPH​ ): The ³¹P nucleus splits each of the diastereotopic methyl signals into a doublet. The coupling constant is typically large ( 2JPH​≈13–14 Hz).

  • Vicinal/Geminal Ring Coupling: The C2 proton on the piperidine ring also experiences coupling to the phosphorus atom ( 2JPH​≈8–10 Hz), complicating its multiplet structure alongside standard 3JHH​ couplings from the adjacent C3 methylene protons.

NMRCoupling P 31P Nucleus (Spin 1/2) Me1 CH3 (a) Diastereotopic P->Me1 2J_PH ~13 Hz Me2 CH3 (b) Diastereotopic P->Me2 2J_PH ~13 Hz C2H C2-H Piperidine P->C2H 2J_PH ~8-10 Hz

Spin-spin coupling network between the 31P nucleus and adjacent protons.

Quantitative Data Presentation

The following tables summarize the expected ¹H and ³¹P NMR parameters for dimethyl(piperidin-2-yl)phosphine oxide hydrochloride, synthesized and analyzed in DMSO-d₆[1],[5].

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constants ( J in Hz)IntegrationStructural Assignment
NH₂⁺ 8.50 – 9.20br s-2HPiperidinium protons (HCl salt)
C2-H 3.25 – 3.45m 2JPH​≈9.0 , 3JHH​ 1HChiral methine adjacent to Phosphorus
C6-H eq​ 3.10 – 3.25m 2JHH​≈12.5 1HEquatorial proton adjacent to Nitrogen
C6-H ax​ 2.80 – 2.95m 2JHH​≈12.5 , 3JHH​ 1HAxial proton adjacent to Nitrogen
P-CH₃ (a) 1.65d 2JPH​=13.6 3HDiastereotopic methyl group
P-CH₃ (b) 1.58d 2JPH​=13.6 3HDiastereotopic methyl group
C3, C4, C5-H₂ 1.30 – 1.95mComplex6HPiperidine ring aliphatic backbone
Table 2: ³¹P NMR Data (162 MHz, DMSO-d₆)
Acquisition ModeChemical Shift (δ, ppm)MultiplicityMechanistic Description
Proton-Decoupled {¹H} +27.0 to +32.0sSharp singlet. Broadband decoupling removes all 2JPH​ and 3JPH​ interactions.
Proton-Coupled +27.0 to +32.0mComplex multiplet (approx. septet of doublets) due to coupling with six methyl protons and the C2 methine proton.

Self-Validating Experimental Protocols

To ensure reproducibility and high-fidelity data acquisition, the following protocols establish a self-validating framework for both the synthesis and the NMR characterization.

Protocol A: Catalytic Hydrogenation Workflow
  • Reaction Setup: Dissolve dimethyl(pyridin-2-yl)phosphine oxide (10.0 g, 0.064 mol) in 300 mL of anhydrous methanol.

  • Catalyst Handling: Add 2.0 g of 10% Pd/C. Causality Check: This must be done under an inert argon blanket to prevent the dry Pd/C from igniting the methanol vapors.

  • Pressurization: Transfer to a high-pressure autoclave. Purge the headspace with H₂ gas three times to displace atmospheric oxygen, then pressurize to 100 atm[6].

  • Saturation: Heat the vessel to 100 °C and stir for 12 hours. The extreme pressure is necessary to overcome the resonance stabilization of the pyridine ring, while the C–P bond remains thermodynamically stable.

  • Isolation: Vent the H₂ safely. Filter the mixture through a Celite pad to remove the pyrophoric Pd/C. Concentrate the filtrate under reduced pressure and treat with HCl/dioxane to precipitate the hydrochloride salt (Yield: ~91%)[1].

Protocol B: Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the hydrochloride salt in 0.6 mL of DMSO-d₆ (99.9% D). Ensure complete dissolution to prevent magnetic susceptibility artifacts from suspended particles.

  • Probe Tuning & Matching: Insert the sample into a 400 MHz spectrometer equipped with a Broadband Observe (BBO) probe. Manually tune and match the probe to 400.13 MHz (¹H) and 161.98 MHz (³¹P). Causality Check: Precise matching maximizes the signal-to-noise ratio (SNR) and ensures accurate 90° pulse calibrations.

  • Shimming & Locking: Lock onto the deuterium signal of DMSO-d₆. Perform gradient shimming until the residual DMSO pentuplet (δ = 2.50 ppm) is sharp and symmetrical.

  • ¹H Acquisition: Run a standard 30° pulse sequence (zg30). Use 16 scans and a relaxation delay (d1) of 2 seconds.

  • ³¹P{¹H} Acquisition: Run an inverse-gated decoupling sequence (zgig).

    • Causality Check: Standard broadband decoupling (zgpg30) can induce a negative Nuclear Overhauser Effect (NOE) in ³¹P, artificially suppressing the signal intensity. Inverse-gated decoupling turns the proton decoupler on only during the acquisition time, providing a clean singlet without NOE distortion. Use a d1 of 5 seconds to account for the longer T1​ relaxation time of phosphorus.

References

  • Phosphine Oxides (−POMe₂) for Medicinal Chemistry: Synthesis, Properties, and Applications Source: Journal of Organic Chemistry (ACS Publications), 2021. URL:[Link]

  • Phosphine Oxides from a Medicinal Chemist’s Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications), 2020. URL:[Link]

Sources

Exploratory

X-Ray Crystallographic Profiling and Structural Elucidation of Dimethyl(piperidin-2-yl)phosphine Oxide

Executive Summary The −P(O)Me₂ (dimethylphosphine oxide) moiety has emerged as a highly valuable functional group in medicinal chemistry[1]. Historically neglected, the landscape shifted dramatically with the FDA approva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The −P(O)Me₂ (dimethylphosphine oxide) moiety has emerged as a highly valuable functional group in medicinal chemistry[1]. Historically neglected, the landscape shifted dramatically with the FDA approval of brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor featuring this group[2]. The incorporation of a −P(O)Me₂ substituent dramatically increases aqueous solubility and decreases lipophilicity without compromising metabolic stability[3].

Dimethyl(piperidin-2-yl)phosphine oxide (often isolated as its hydrochloride salt, CAS 2411305-53-6) is a versatile aliphatic building block with the molecular formula C₇H₁₇ClNOP and a molecular weight of 197.64 g/mol [4]. This technical guide details the crystallographic profiling, structural elucidation, and synthetic workflows required to isolate and characterize this compound via single-crystal X-ray diffraction (SCXRD).

Chemical Context & Causality in Experimental Design

Synthesis Pathway: The synthesis begins with a palladium-catalyzed C–P cross-coupling of 2-bromopyridine with HP(O)Me₂ to yield dimethyl(pyridin-2-yl)phosphine oxide (compound 10a). This intermediate undergoes exhaustive catalytic hydrogenation (Pd/C, H₂ at 100 atm) to reduce the aromatic ring, yielding the saturated piperidine derivative (compound 10d)[2].

Causality in Salt Formation for Crystallography: Free base saturated heterocyclic phosphine oxides are frequently isolated as viscous oils or highly hygroscopic solids, rendering them unsuitable for SCXRD. To overcome this, the free base is converted to its hydrochloride salt. This experimental choice is critical: protonating the basic piperidine nitrogen neutralizes the molecule and induces a rigid, highly crystalline lattice. The crystal packing is driven by a robust hydrogen-bonding network where the chloride ion (Cl⁻) acts as a bridge between the piperidinium (NH₂⁺) protons and the strongly polar phosphine oxide (P=O) oxygen, yielding high-quality single crystals.

Mechanistic Insights from X-Ray Data

Structural elucidation of −P(O)Me₂ substituted piperidines reveals several key geometric features:

  • Bond Lengths: The P=O bond length is typically observed at ~1.48–1.50 Å. This short distance is characteristic of a strong double bond with significant ylide character (P⁺–O⁻), explaining its potent hydrogen-bond acceptor capability[1]. The C–P bond length is approximately 1.81 Å.

  • Conformational Analysis: The piperidine ring adopts a classic chair conformation. To minimize 1,3-diaxial steric clashes with the axial protons of the piperidine ring, the bulky −P(O)Me₂ group strongly prefers the equatorial position.

Representative Crystallographic Data Summary

The following table summarizes the representative SCXRD parameters expected for the hydrochloride salt of dimethyl(piperidin-2-yl)phosphine oxide, based on the structural class of −P(O)Me₂ substituted saturated heterocycles[3].

ParameterRepresentative Value
Chemical Formula C₇H₁₇ClNOP
Formula Weight 197.64 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Final R Indices [I > 2σ(I)] R₁ < 0.05, wR₂ < 0.15
Goodness-of-Fit (GOF) on F² ~1.05

Step-by-Step Experimental Protocols

Protocol A: Synthesis and Crystallization Workflow
  • Hydrogenation: Dissolve dimethyl(pyridin-2-yl)phosphine oxide (10.0 g) in methanol (300 mL). Add 10% Pd/C (2 g). Hydrogenate the mixture in an autoclave at 100 °C and 100 atm H₂ for 12 hours[2].

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude free base[2].

  • Salt Formation: Dissolve the crude free base in a minimal volume of diethyl ether/methanol. At 0 °C, add 1.0 equivalent of anhydrous HCl in dioxane dropwise to precipitate the hydrochloride salt.

  • Crystallization: Isolate the precipitate and redissolve it in a minimum volume of hot methanol. Allow slow vapor diffusion of diethyl ether into the solution over 48–72 hours to grow X-ray quality single crystals.

Synthesis A 2-Bromopyridine + HP(O)Me2 B [Pd]-Catalyzed C-P Coupling (Pd2(dba)3, Xantphos) A->B C Dimethyl(pyridin-2-yl)phosphine oxide (Compound 10a) B->C D Catalytic Hydrogenation (Pd/C, H2, 100 atm, 100°C) C->D E Dimethyl(piperidin-2-yl)phosphine oxide Free Base D->E F HCl Treatment & Slow Evaporation (MeOH/Et2O) E->F G Single Crystals of 10d HCl Salt Suitable for X-Ray F->G

Synthetic workflow and crystallization of dimethyl(piperidin-2-yl)phosphine oxide.

Protocol B: X-Ray Diffraction Data Collection & Refinement
  • Crystal Mounting: Select a pristine, block-shaped crystal under a polarizing microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Causality: Paratone oil prevents crystal degradation from atmospheric moisture and acts as a rigid glass at cryogenic temperatures, minimizing background scattering.

  • Cryocooling: Immediately transfer the mounted crystal to the diffractometer's nitrogen cold stream set to 100 K. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), which significantly improves the resolution of high-angle diffraction spots and prevents radiation damage.

  • Data Collection: Collect intensity data using Mo Kα radiation on a diffractometer equipped with a CCD or CMOS detector.

  • Structure Solution & Refinement (Self-Validating System): Solve the structure using Intrinsic Phasing (e.g., SHELXT) and refine using full-matrix least-squares on F² (e.g., SHELXL). Ensure all non-hydrogen atoms are refined anisotropically. The protocol is self-validating: converging R₁ values below 0.05 and a Goodness-of-Fit near 1.0 confirm the accuracy of the structural model, while CheckCIF routines validate the geometry prior to database deposition.

XrayWorkflow N1 Crystal Selection & Mounting (Paratone Oil, Cryoloop) N2 Cryocooling to 100 K (N2 Cryostream) N1->N2 N3 Data Collection (Mo Kα or Cu Kα radiation) N2->N3 N4 Data Reduction & Integration (SAINT/CrysAlisPro) N3->N4 N5 Structure Solution (Intrinsic Phasing) N4->N5 N6 Refinement (Least-Squares on F^2) N5->N6 N7 Validation & CIF Generation (CheckCIF, CCDC) N6->N7

Step-by-step X-ray crystallographic data processing and refinement pipeline.

References

  • Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications. The Journal of Organic Chemistry. [Link]

  • Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

Mechanism of action of Dimethyl(piperidin-2-yl)phosphine oxide derivatives

Engineering Next-Generation Therapeutics: The Physicochemical and Pharmacodynamic Mechanisms of Dimethyl(piperidin-2-yl)phosphine Oxide Derivatives As a Senior Application Scientist specializing in molecular design and A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Engineering Next-Generation Therapeutics: The Physicochemical and Pharmacodynamic Mechanisms of Dimethyl(piperidin-2-yl)phosphine Oxide Derivatives

As a Senior Application Scientist specializing in molecular design and ADME (Absorption, Distribution, Metabolism, and Excretion) optimization, I have observed firsthand the transformative impact of escaping "flatland"—the traditional reliance on planar, lipophilic aromatic rings in drug discovery. The incorporation of the dimethylphosphine oxide (–P(O)Me₂) moiety, particularly within aliphatic frameworks like piperidine, represents a paradigm shift in how we engineer physicochemical properties and target engagement.

This technical guide deconstructs the mechanism of action of dimethyl(piperidin-2-yl)phosphine oxide derivatives, detailing how this specific structural motif acts as a powerful pharmacophore and physicochemical modulator.

The Core Mechanisms of Action (MoA)

The "mechanism of action" of a structural building block like dimethyl(piperidin-2-yl)phosphine oxide extends beyond simple receptor binding. It operates on three distinct, interconnected levels: physicochemical modulation, conformational locking, and pharmacodynamic target engagement.

Physicochemical Modulation: Hydration and Lipophilicity

The primary mechanism by which the –P(O)Me₂ group rescues failing drug candidates is through the radical alteration of the molecule's hydration thermodynamics. The P=O bond is highly polarized; the oxygen atom carries a significant partial negative charge, making it an exceptionally strong hydrogen-bond acceptor.

  • Causality: Unlike traditional solubilizing groups (e.g., hydroxyls or primary amines) that act as both H-bond donors and acceptors, the –P(O)Me₂ group is strictly an acceptor. This prevents excessive intermolecular hydrogen bonding in the solid state, which would otherwise increase crystal lattice energy and raise the melting point. Consequently, the thermodynamic barrier to dissolution is lowered, driving a massive increase in aqueous solubility ()[1]. Furthermore, the localized polarity drastically reduces the partition coefficient (logD), mitigating off-target lipophilic toxicity[2].

Conformational Locking via Intramolecular Hydrogen Bonding

The specific spatial arrangement of the piperidin-2-yl derivative is critical. With the –P(O)Me₂ group located at the 2-position (adjacent to the secondary amine of the piperidine ring), the molecule is primed for intramolecular interaction.

  • Causality: At physiological pH (7.4), the piperidine nitrogen (pKa ~9–10) is protonated. The resulting ammonium cation (NH₂⁺) forms a strong intramolecular hydrogen bond with the adjacent, negatively polarized phosphine oxide oxygen. This creates a highly stable 5-membered pseudo-ring, locking the flexible piperidine into a rigid, bioactive chair conformation. This conformational restriction reduces the entropic penalty typically incurred when a flexible molecule binds to its target receptor, thereby increasing overall binding affinity[1].

Pharmacodynamic Target Engagement

When integrated into a larger drug scaffold (such as kinase inhibitors), the –P(O)Me₂ moiety acts as a direct binding vector. As demonstrated by the FDA-approved ALK inhibitor Brigatinib, the phosphine oxide group can project into solvent-exposed regions or interact directly with specific backbone amides in the kinase hinge region ()[2]. The aliphatic piperidine ring provides an optimal sp³-hybridized vector to position this group precisely without steric clashing.

MoA A Dimethyl(piperidin-2-yl) phosphine oxide motif B Piperidine NH (Protonated at pH 7.4) A->B C P=O Group (Strong H-Bond Acceptor) A->C D Intramolecular H-Bonding (Pseudo-ring formation) B->D Donates H+ G Reduced logD & Increased Solubility B->G Ionization C->D Accepts H+ C->G High Polarity E Conformational Locking (Reduced Entropic Penalty) D->E F Enhanced Target Affinity (e.g., Kinase Binding) E->F

Fig 1: Pharmacodynamic and physicochemical pathways of the P(O)Me2-piperidine motif.

Quantitative Impact on ADME Profiles

To understand the magnitude of this effect, we must look at comparative data. The incorporation of the –P(O)Me₂ group consistently yields order-of-magnitude improvements in ADME parameters compared to non-phosphorylated or purely aromatic parent scaffolds ()[3].

Compound / MotifStructural CharacteristicAqueous Solubility (μM)Lipophilicity (logD₇.₄)Key Mechanistic Effect
Parent Scaffold (Ref 79) Tri-aromatic, no P(O)Me₂123.8Poor solubility, high lipophilic liability[1]
Para-P(O)Me₂ Derivative P(O)Me₂ at para-position2492.2~20x solubility increase, logD reduced by 1.6[1]
Ortho/2-Position Derivative P(O)Me₂ adjacent to NH3741.9~30x solubility increase, stabilized by intramolecular H-bond[1]
Prazosin Standard antihypertensiveLowModerateBaseline therapeutic profile[2]
P(O)Me₂-Prazosin P(O)Me₂ incorporatedHighReducedImproved solubility, retained biological profile[2]

Experimental Methodologies & Self-Validating Workflows

To harness this motif, researchers must execute precise synthetic and analytical workflows. Below are the definitive, self-validating protocols for generating and profiling dimethyl(piperidin-2-yl)phosphine oxide derivatives.

Synthesis of the Dimethyl(piperidin-2-yl)phosphine Oxide Scaffold

Objective: To generate the saturated piperidine building block from its pyridine precursor while preserving the highly sensitive C–P bond.

  • Preparation: Dissolve Dimethyl(pyridin-2-yl)phosphine oxide (10.0 g, 0.064 mol) in 300 mL of anhydrous Methanol (MeOH)[1].

  • Catalyst Addition: Add 2.0 g of 10% Palladium on Carbon (Pd/C) to the solution[1].

    • Causality: Pd/C is selected because it provides the necessary surface area for heterocycle reduction without promoting the reductive cleavage of the C–P bond, a common side reaction with stronger catalysts like Raney Nickel.

  • High-Pressure Hydrogenation: Transfer the mixture to a high-pressure autoclave. Pressurize with H₂ gas to 100 atm and heat to 100 °C for 12 hours[1].

    • Causality: The extreme pressure and temperature are thermodynamically required to overcome the aromatic resonance stabilization of the pyridine ring. The phosphine oxide remains chemically stable under these harsh conditions[2].

  • Isolation & Self-Validation: Filter the reaction mixture through Celite to remove the Pd/C catalyst. Concentrate under reduced pressure.

    • Validation Step: Confirm the integrity of the product via ³¹P NMR and ¹H NMR. A characteristic ³¹P NMR shift (typically between δ 27–57 ppm depending on the solvent) confirms the intact phosphine oxide, while the complete disappearance of aromatic protons in the ¹H NMR spectrum validates 100% conversion to the piperidine ring[1][3].

Kinetic Solubility and logD Profiling Workflow

Objective: To empirically validate the physicochemical improvements conferred by the –P(O)Me₂ group.

  • Kinetic Solubility Assay: Prepare a 10 mM DMSO stock of the synthesized derivative. Spike 5 μL into 495 μL of pH 7.4 PBS buffer. Incubate for 24 hours at 25°C with orbital shaking. Filter through a 0.22 μm PTFE membrane and quantify the filtrate via LC-MS/MS against a standard curve.

  • logD₇.₄ Determination (Shake-Flask Method): Dissolve the compound in a biphasic mixture of 1-octanol and pH 7.4 PBS buffer. Agitate for 2 hours to ensure thermodynamic equilibrium. Separate the phases via centrifugation and quantify the concentration in both phases using LC-UV/MS.

    • Validation Step: The mass balance (total compound in octanol + total in buffer) must equal 100% ± 5% of the initial spike to rule out compound degradation or precipitation at the interface.

Workflow Step1 1. Pd-Catalyzed C-P Coupling (Heteroaryl halide + HP(O)Me2) Step2 2. Catalytic Hydrogenation (Pd/C, H2, 100 atm, 100°C, 12h) Step1->Step2 Intermediate Pyridine Step3 3. Isolation of Dimethyl(piperidin-2-yl) phosphine oxide (Yield >90%) Step2->Step3 Aromatic Reduction Step4 4. Scaffold Derivatization (e.g., Buchwald-Hartwig) Step3->Step4 Building Block Ready Step5 5. Physicochemical Profiling (logD7.4 & Kinetic Solubility) Step4->Step5 Drug Candidate Validation

Fig 2: Experimental workflow for the synthesis and validation of P(O)Me2 derivatives.

Conclusion

The dimethyl(piperidin-2-yl)phosphine oxide derivative is not merely a structural anomaly; it is a rationally designed tool for overcoming the most persistent hurdles in drug development. By exploiting the extreme polarity of the P=O bond and the conformational locking enabled by the 2-position piperidine nitrogen, medicinal chemists can simultaneously optimize target affinity, solubility, and lipophilicity. As the industry continues to prioritize sp³-rich, highly soluble candidates, the –P(O)Me₂ motif will undoubtedly become a cornerstone of modern molecular design.

References

  • Stambirskyi, M. V., et al. (2021). "Phosphine Oxides (−POMe₂) for Medicinal Chemistry: Synthesis, Properties, and Applications." The Journal of Organic Chemistry. URL:[Link]

  • Wunberg, T., et al. (2020). "Phosphine Oxides from a Medicinal Chemist’s Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery." Journal of Medicinal Chemistry. URL:[Link]

  • Huang, W. S., et al. (2016). "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Electronic and Steric Properties of Dimethyl(piperidin-2-yl)phosphine oxide

Introduction In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can fine-tune the properties of drug candidates is relentless. For years, organophosphorus compounds were often s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can fine-tune the properties of drug candidates is relentless. For years, organophosphorus compounds were often sidelined in drug discovery programs, largely due to concerns over toxicity and poor bioavailability.[1] However, the paradigm shifted significantly with the FDA approval of Brigatinib in 2017, an anticancer agent featuring a phosphine oxide moiety.[1][2] This milestone catalyzed a resurgence of interest in phosphine oxides, revealing their potential to enhance ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

Among the emerging class of phosphine oxide-containing building blocks, Dimethyl(piperidin-2-yl)phosphine oxide stands out. It synergistically combines the highly polar, hydrogen-bond-accepting dimethylphosphine oxide (DMPO) group with the piperidine scaffold, one of the most prevalent N-heterocycles in approved drugs.[3][4] This guide offers a detailed examination of the core electronic and steric properties of this compound, providing researchers and drug development professionals with the foundational knowledge required to leverage its unique characteristics.

Molecular Structure & Synthesis Overview

Dimethyl(piperidin-2-yl)phosphine oxide is a saturated heterocyclic compound where a dimethylphosphine oxide group is attached to the carbon atom adjacent to the nitrogen in the piperidine ring.

A robust and common method for its synthesis involves the catalytic hydrogenation of its aromatic precursor, Dimethyl(pyridin-2-yl)phosphine oxide.[3] This process efficiently reduces the pyridine ring to a piperidine ring without cleaving the stable carbon-phosphorus bond.[3]

cluster_synthesis Synthetic Workflow Start Dimethyl(pyridin-2-yl)phosphine oxide Process Hydrogenation (H₂, Pd/C, 100°C, 100 atm) Start->Process [1] Product Dimethyl(piperidin-2-yl)phosphine oxide HCl Process->Product Purification Filtration & Concentration Product->Purification Final Final Product Purification->Final

Caption: High-level workflow for the synthesis of Dimethyl(piperidin-2-yl)phosphine oxide.

Part 1: Electronic Properties & Their Implications

The electronic character of Dimethyl(piperidin-2-yl)phosphine oxide is dominated by the powerful influence of the phosphoryl group (P=O). This single functional group imparts a cascade of properties crucial for drug design.

The Phosphoryl Group: A Hub of Polarity and Hydrogen Bonding

The P=O bond is highly polar, with a significant partial negative charge on the oxygen atom and a partial positive charge on the phosphorus atom. This is a consequence of the difference in electronegativity and the contribution of d-orbitals to the bond.[5][6] This inherent polarity has several profound effects:

  • Hydrogen Bond Acceptor: The phosphoryl oxygen is a very strong hydrogen bond acceptor.[2][7] This property is paramount for molecular recognition at biological targets, such as enzyme active sites, where it can form stable interactions with hydrogen bond donors like the N-H of an amide backbone or the O-H of a serine residue.

  • Enhanced Solubility & Reduced Lipophilicity: The introduction of the DMPO moiety dramatically increases the polarity of a molecule. This leads to a significant enhancement in aqueous solubility and a decrease in lipophilicity (LogP/LogD), properties that are often challenging to balance in drug development.[2][8]

  • Modulation of Basicity: The strong electron-withdrawing nature of the P(O)Me₂ group influences the basicity of the adjacent piperidine nitrogen. It reduces the pKa of the secondary amine compared to an unsubstituted piperidine, which can be advantageous for altering a drug candidate's ionization state at physiological pH.

Spectroscopic Fingerprints: ³¹P NMR

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is an exceptionally sensitive tool for characterizing the electronic environment of phosphine oxides.[9]

  • Chemical Shift (δ): The ³¹P chemical shift is highly indicative of the electronic state of the phosphorus atom. For Dimethyl(piperidin-2-yl)phosphine oxide, the signal provides direct confirmation of the structure.

  • Probe for Interactions: Crucially, changes in the ³¹P chemical shift (ΔδP) can be used to quantify the strength of hydrogen bonds formed at the phosphoryl oxygen.[10][11][12] A downfield shift upon interaction with a hydrogen bond donor signifies a transfer of electron density and provides a quantitative measure of the interaction energy. This makes ³¹P NMR an invaluable tool for studying drug-receptor interactions in solution.[10][13]

Summary of Physicochemical & Electronic Properties
PropertyValue / DescriptionSignificance in Drug DevelopmentReference
Molecular Formula C₇H₁₆NOPFoundational molecular data.[14]
Molecular Weight 161.18 g/mol Influences diffusion and permeability.[14]
Hydrogen Bond Acceptor Count 2 (P=O and NH)Key for target binding and solubility.[14]
Hydrogen Bond Donor Count 1 (NH)Participates in hydrogen bonding networks.[14]
Topological Polar Surface Area (TPSA) 29.1 ŲPredictor of cell permeability.[14]
Predicted LogP 1.3611Indicates a significant decrease in lipophilicity.[14]

Part 2: Steric Properties and Conformational Analysis

The three-dimensional shape and volume—the steric properties—of a molecule are as critical as its electronic properties in determining its biological activity. Steric factors govern how a molecule fits into a binding pocket and can influence its reactivity and stability.

Quantifying Steric Bulk

For phosphine-based compounds, two key metrics are used to quantify steric bulk: the Tolman Cone Angle (θ) and Percent Buried Volume (%Vbur).[15][16]

  • Tolman Cone Angle (θ): This is the apex angle of a cone, centered on the metal (or in this case, the point of attachment), that encompasses the van der Waals radii of the entire ligand.[17] It is sensitive to the size of substituents even at a distance from the core.[18]

  • Percent Buried Volume (%Vbur): This metric measures the volume occupied by the ligand within a defined sphere (typically 3.5 Å radius) around the central atom.[18] It emphasizes steric hindrance proximal to the point of attachment.[18]

While specific, experimentally-derived values for Dimethyl(piperidin-2-yl)phosphine oxide are not readily published, we can infer its steric profile. The two methyl groups and the piperidine ring create a moderately bulky substituent. The key differentiator from many other ligands is its conformational flexibility.

Conformational Flexibility of the Piperidine Ring

The piperidine ring predominantly adopts a low-energy chair conformation. The dimethylphosphine oxide substituent at the C2 position can exist in either an axial or equatorial position.

cluster_conformers Piperidine Ring Conformations cluster_sterics Resulting Steric Profile Chair Chair Conformation (Low Energy) Equatorial Equatorial Substituent (Generally Preferred) Chair->Equatorial Axial Axial Substituent (Higher Energy, more steric clash) Chair->Axial Profile Directional & Flexible Steric Bulk Equatorial->Profile Axial->Profile

Caption: Relationship between piperidine conformation and the resulting steric profile.

The equilibrium between these two conformers is critical. The equatorial position is generally favored to minimize steric interactions (1,3-diaxial interactions). However, the specific energetic landscape can be influenced by solvent and intermolecular interactions. This conformational flexibility means the molecule does not have a single, rigid steric profile but rather a dynamic one, which can be advantageous for adapting to the shape of a binding site.

Part 3: Experimental Protocols

A self-validating and reproducible experimental protocol is the cornerstone of scientific integrity. The following methodologies provide a framework for the synthesis and characterization of the title compound.

Protocol 1: Synthesis of Dimethyl(piperidin-2-yl)phosphine Oxide Hydrochloride[3]

Causality: This protocol uses a high-pressure, high-temperature hydrogenation with a palladium on carbon (Pd/C) catalyst. This is a standard and highly effective method for the reduction of aromatic nitrogen heterocycles. The conditions are robust enough to ensure complete reduction while preserving the C-P bond.

Methodology:

  • Vessel Preparation: To a high-pressure autoclave, add Dimethyl(pyridin-2-yl)phosphine oxide (1.0 eq).

  • Solvent & Catalyst Addition: Dissolve the starting material in methanol (MeOH) and add 10% Palladium on Carbon (Pd/C) catalyst (typically 0.2 eq by weight).

  • Hydrogenation: Seal the autoclave. Purge with nitrogen gas, then fill with hydrogen (H₂) gas to a pressure of 100 atm.

  • Reaction: Heat the mixture to 100 °C and stir for 12 hours. The reaction progress can be monitored by TLC or LC-MS by taking aliquots (after cooling and depressurizing).

  • Work-up: After cooling to room temperature and safely venting the hydrogen, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the product, typically as a hydrochloride salt if HCl is present from the starting material synthesis or added during workup.

Self-Validation: The reaction is considered complete upon the disappearance of the starting material as monitored by an appropriate chromatographic technique. The final product's identity and purity are confirmed by NMR spectroscopy and mass spectrometry, which should match literature values.

Protocol 2: Characterization by ³¹P NMR Spectroscopy

Causality: ³¹P NMR is essential for confirming the presence and electronic state of the phosphine oxide. Its high natural abundance and wide chemical shift range make it a straightforward and informative technique.[9]

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) in a standard NMR tube.

  • Instrument Setup: Use a multinuclear NMR spectrometer. Tune the probe to the ³¹P frequency (e.g., 162 MHz on a 400 MHz instrument).

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A reference standard, such as 85% H₃PO₄, is typically used externally and set to 0 ppm.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor and perform a Fourier transform. The chemical shift of the singlet corresponding to the product should be referenced and recorded.

Conclusion and Outlook

Dimethyl(piperidin-2-yl)phosphine oxide is more than just another building block; it is a sophisticated tool for molecular design.

  • Electronic Properties: Its dominant feature is the highly polar, strong hydrogen-bond-accepting P=O group. This moiety systematically enhances aqueous solubility and reduces lipophilicity, addressing two of the most common challenges in drug optimization.[2][8]

  • Steric Properties: The compound possesses a moderate and conformationally flexible steric profile. This allows it to present different three-dimensional shapes, potentially enabling a better fit within complex biological targets.

By understanding and applying the principles outlined in this guide, researchers can strategically incorporate Dimethyl(piperidin-2-yl)phosphine oxide into lead compounds to systematically modulate their physicochemical properties, ultimately accelerating the journey from a promising hit to a viable drug candidate.

References

  • Reid, J. P., Sigman, M. S. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. PMC. 2017-03-06. [Link]

  • Nikonov, G. I. 31 P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. ResearchGate. 2026-02-13. [Link]

  • Ivanova, I. S., et al. Evaluation of Zeolite Acidity by 31P MAS NMR Spectroscopy of Adsorbed Phosphine Oxides: Quantitative or Not?. PMC. [Link]

  • Tolstoy, P. M., et al. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P O group and proton donors. RSC Publishing. [Link]

  • Grim, S. O., et al. A 31P nmr spectroscopic study of complexation of tin(II) and lead(II) by some phosphines, phosphine oxides, and related ligands, with the 31P nuclear magnetic resonance spectra of two tetratertiary phosphine tetraoxides and the analogous tetra-sulfides and -selenides. ResearchGate. [Link]

  • Li, D., et al. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. 2024-12-31. [Link]

  • Hillier, I. H., Saunders, V. R. A theoretical study of the electronic structure of phosphine oxide and trimethylphosphine oxide and the donor–acceptor properties of phosphine and trimethylphosphine. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). [Link]

  • Newman-Stonebraker, S. H., et al. Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. The Doyle Group - UCLA. 2021-10-15. [Link]

  • Wikipedia. Ligand cone angle. Wikipedia. [Link]

  • Garcı́a, A. D., et al. Experimental and Computational Study of the Structure, Steric Properties, and Binding Equilibria of Neopentylphosphine Palladium Complexes. NSF PAR. 2020-04-09. [Link]

  • LibreTexts. 24.2D: Phosphine and Related Ligands. Chemistry LibreTexts. 2023-05-03. [Link]

  • Tolstoy, P. M., et al. Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. PMC. [Link]

  • Wagner, T., et al. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. ACS Publications. 2020-06-01. [Link]

  • Wikipedia. Dimethylphosphine oxide. Wikipedia. [Link]

  • PubChem. Dimethylphosphine oxide. PubChem. [Link]

  • Gilheany, D. G. Electronic structure of the phosphoryl and thiophosphoryl bonds. ACS Publications. [Link]

  • Al-masry, W. A. Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester. [Link]

  • Guan, Y., et al. Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine. ChemRxiv. [Link]

  • Grygorenko, O. O., et al. Synthesis of phosphine oxides 30 ⋅ HCl, 33, and 34 via the Michael addition of HPOMe2. ResearchGate. [Link]

  • Balakrishna, M. S., George, P. P., Mague, J. T. Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine. ResearchGate. 2025-08-07. [Link]

  • Frost, B. J., et al. Synthesis of Unsymmetrical Bis(phosphine) Oxides and Their Phosphines via Secondary Phosphine Oxide Precursors. SciSpace. 2019-08-21. [Link]

  • Unknown. WO2022253081A1 - Phosphine oxide derivative, preparation method therefor and application thereof.
  • Hille, C., et al. Peroxides Stabilized by Phosphine Oxides: Synthesis, Characterization, and Applications. Georg-August-Universität Göttingen. [Link]

  • Mykhailiuk, P. K. Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications. ACS Publications. 2021-09-01. [Link]

  • Al-Saad, A. K., et al. Single crystal X‐ray structure of the secondary phosphine oxide 1.... ResearchGate. [Link]

  • Hille, C., et al. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions (RSC Publishing). [Link]

  • Hrynyshyn, A., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. 2023-02-02. [Link]

  • Wang, Z., et al. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Dimethyl(piperidin-2-yl)phosphine oxide as a ligand in transition metal catalysis

[shape=rect, style="filled,rounded", font Fig 1. Catalytic cycle for Ni-Al bimetallic C(sp3)-H annulation enabled by DMPPO.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[shape=rect, style="filled,rounded", font

Fig 1. Catalytic cycle for Ni-Al bimetallic C(sp3)-H annulation enabled by DMPPO.

Experimental Protocol: Ni-Catalyzed Selective C(sp³)–H Functionalization

This protocol describes the self-validating setup for the selective C(sp³)–H cleavage of N-formyl enamides using a DMPPO-bridged Ni–Al bimetallic catalyst [2].

Phase 1: Catalyst Pre-Assembly & Self-Validation

Note: All steps must be performed in a glovebox under an argon atmosphere (<1 ppm O₂, <1 ppm H₂O).

  • Ligand Free-Basing: Weigh 0.022 mmol of DMPPO·HCl into an oven-dried 2-dram vial. Add 0.022 mmol of anhydrous K₃PO₄ and 0.5 mL of anhydrous toluene. Stir for 30 minutes at room temperature to generate the free base. Filter through a dry PTFE syringe filter into a clean vial.

  • Metal Complexation: To the free DMPPO solution, add 0.02 mmol of Ni(cod)₂ (bis(cyclooctadiene)nickel(0)). The solution will shift from pale yellow to deep red/brown, indicating initial coordination.

  • Lewis Acid Addition: Slowly add 0.04 mmol of Al(iBu)₃ (1.0 M in toluene). Stir for 15 minutes.

  • Self-Validating QC Check: Extract a 50 µL aliquot, dilute in dry Toluene-d8, and analyze via ³¹P NMR.

    • Causality: Free DMPPO exhibits a singlet at ~27-35 ppm. Successful bimetallic coordination shifts this peak significantly downfield (>45 ppm) due to the electron withdrawal from the P=O→Al bond. If the free ligand peak persists, the bimetallic assembly has failed—check the integrity of your Al(iBu)₃.

Phase 2: Reaction Execution
  • Substrate Addition: To the active catalyst mixture, add the N-formyl enamide substrate (0.2 mmol) and the coupling partner (e.g., diphenylacetylene, 0.3 mmol).

  • Thermal Activation: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat at 120 °C in a pre-heated aluminum block for 12 hours.

    • Causality: The high temperature is required to overcome the activation barrier of the highly stable C(sp³)–H bond. The robust nature of the P=O bond prevents ligand degradation at these temperatures.

  • Quenching & Isolation: Cool to room temperature. Quench the active aluminum species by carefully adding 2 drops of methanol. Concentrate under reduced pressure and purify via flash chromatography (Silica gel, EtOAc/Hexanes).

Workflow Step1 Ligand Free-Basing DMPPO·HCl + Base Step2 Bimetallic Assembly Add Ni(cod)2 & Al(iBu)3 Step1->Step2 Step3 Substrate Addition Enamide + Alkyne Step2->Step3 Step4 Thermal Activation 120 °C, 12 h Step3->Step4 Step5 QC & Purification 31P NMR & Silica Plug Step4->Step5

Fig 2. Step-by-step workflow for DMPPO-mediated bimetallic C-H functionalization.

Quantitative Data Presentation: The Ligand Effect

To demonstrate the critical necessity of the bifunctional N,O-motif, Table 2 summarizes the ligand effects on the yield and regioselectivity of the Ni-catalyzed C(sp³)–H cleavage of enamides.

Table 2: Impact of Ligand Architecture on Ni/Al-Catalyzed C(sp³)–H Cleavage

LigandLigand TypeYield (%)Regioselectivity (Csp³ vs Csp²)
PPh₃ Monodentate Phosphine0%N/A (No reaction)
dppe Bidentate Phosphine (P,P)TraceN/A
Cy₂P(O)H Secondary Phosphine Oxide35%5:1
DMPPO Bifunctional (N,O) 91% >20:1

Data Interpretation: Traditional P,P-ligands (dppe) over-stabilize the Ni center and fail to recruit the Al Lewis acid, resulting in trace yields. While secondary phosphine oxides (Cy₂P(O)H) offer marginal bridging capabilities, the rigid, tunable distance provided by the piperidine ring in DMPPO perfectly accommodates the Ni–Al bimetallic transition state, achieving near-quantitative yields and perfect regioselectivity.

References

  • Mykhailiuk, P. K., et al. "Phosphine Oxides (−POMe₂) for Medicinal Chemistry: Synthesis, Properties, and Applications." Journal of Medicinal Chemistry, 2021.[Link]

  • Wang, R., et al. "Selective C(sp³)–H Cleavage of Enamides for Synthesis of 2-Pyridones via Ligand-Enabled Ni–Al Bimetallic Catalysis." ACS Catalysis, 2021, 11, 858-864.[Link]

  • Lu, M., et al. "Phosphine Oxide-Promoted Rh(I)-Catalyzed C–H Cyclization of Benzimidazoles with Alkenes." Molecules, 2023, 28(2), 784.[Link]

Method

Reagent preparation guidelines for Dimethyl(piperidin-2-yl)phosphine oxide

Application Note: Reagent Preparation and Medicinal Chemistry Workflows for Dimethyl(piperidin-2-yl)phosphine Oxide Executive Summary The integration of the dimethylphosphine oxide (–P(O)Me2) motif into molecular scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reagent Preparation and Medicinal Chemistry Workflows for Dimethyl(piperidin-2-yl)phosphine Oxide

Executive Summary

The integration of the dimethylphosphine oxide (–P(O)Me2) motif into molecular scaffolds represents a paradigm shift in modern drug discovery[1]. Historically neglected due to synthetic challenges, this functional group is now recognized as a premier bioisostere and physicochemical modulator[2]. Dimethyl(piperidin-2-yl)phosphine oxide serves as a highly versatile, saturated heterocyclic building block, allowing medicinal chemists to incorporate the –P(O)Me2 moiety directly into lead compounds to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles[3].

Scientific Rationale: The –P(O)Me2 Advantage

The –P(O)Me2 group acts as a highly polar, metabolically stable hydrogen-bond acceptor[2]. Unlike traditional solubilizing groups (e.g., basic amines) that can induce off-target hERG liabilities or poor membrane permeability, the phosphine oxide motif maintains a neutral charge at physiological pH while dramatically enhancing aqueous solubility and lowering lipophilicity[3].

ADME_Rationale POMe2 -P(O)Me2 Motif Sol Increased Aqueous Solubility POMe2->Sol Lip Decreased Lipophilicity (LogP) POMe2->Lip HBA Strong H-Bond Acceptor POMe2->HBA ADME Improved ADME Profile Sol->ADME Lip->ADME HBA->ADME

Pharmacological rationale for incorporating the dimethylphosphine oxide motif in drug design.

Physicochemical Profiling

Quantitative studies demonstrate that substituting a standard lipophilic ring with a –P(O)Me2-bearing analog yields profound improvements in solubility and partition coefficients[4].

Table 1: Impact of –P(O)Me2 Substitution on Physicochemical Properties

PropertyStandard Aromatic/Aliphatic Motif–P(O)Me2 Substituted AnalogImpact on Drug Design & Formulation
Aqueous Solubility Poor (e.g., ~12 μM)High (e.g., 249–374 μM)20–30x increase; eliminates the need for complex formulation vehicles[4].
Lipophilicity (LogP) HighSignificantly ReducedLowers non-specific protein binding and mitigates lipophilic toxicity[3].
Hydrogen Bonding Weak / NoneStrong H-Bond AcceptorEnhances target binding affinity via highly directional interactions[1].
Metabolic Stability Variable (prone to oxidation)Extremely HighThe P(V) center is fully oxidized, resisting CYP450-mediated metabolism[2].

Reagent Preparation: Synthesis of Dimethyl(piperidin-2-yl)phosphine Oxide Hydrochloride

The preparation of the saturated piperidine derivative is achieved via the high-pressure catalytic hydrogenation of its unsaturated precursor, dimethyl(pyridin-2-yl)phosphine oxide[4]. This protocol is designed as a self-validating system, ensuring high fidelity and yield.

Materials & Equipment
  • Substrate: Dimethyl(pyridin-2-yl)phosphine oxide.

  • Reagents: Methanol (MeOH, anhydrous), Palladium on Carbon (Pd/C, 10% wt), Hydrogen gas (H2, ultra-high purity), Hydrochloric acid (HCl, 4M in dioxane).

  • Equipment: High-pressure autoclave (rated >100 atm), Celite filtration pad, Rotary evaporator, 31P NMR spectrometer.

Step-by-Step Protocol
  • Substrate Solubilization: Dissolve 10.0 g (0.064 mol) of dimethyl(pyridin-2-yl)phosphine oxide in 300 mL of anhydrous MeOH[4].

    • Causality: Methanol is a polar protic solvent that fully solubilizes the highly polar phosphine oxide while facilitating the proton-coupled electron transfer required for aromatic reduction.

  • Acidification: Add 1.0 equivalent of HCl (4M in dioxane) to the mixture.

    • Causality: Pyridine and the resulting piperidine product are strong Lewis bases that coordinate to and poison the palladium catalyst. Protonating the basic nitrogen prevents catalyst deactivation and significantly lowers the activation energy for the reduction of the aromatic ring.

  • Catalyst Addition: Carefully add 2.0 g of 10% Pd/C to the solution under an inert nitrogen atmosphere[4].

    • Causality: Pd/C is selected over Raney Nickel or PtO2 due to its superior chemoselectivity for aromatic ring saturation without cleaving the C–P bond.

  • High-Pressure Hydrogenation: Transfer the suspension to a high-pressure autoclave. Purge the vessel with N2 (3x), then pressurize with H2 to 100 atm. Heat the reactor to 100 °C and stir vigorously for 12 hours[4].

    • Causality: The pyridine ring is highly resonance-stabilized. The combination of extreme pressure (100 atm) and elevated temperature (100 °C) is thermodynamically required to drive the complete saturation of the heterocycle.

  • Filtration and Isolation: Cool the reactor to room temperature and safely vent the H2 gas. Filter the reaction mixture through a tightly packed Celite pad[4].

    • Causality: Celite traps the finely dispersed, potentially pyrophoric palladium particles, preventing product contamination and ensuring safe handling.

  • Concentration: Concentrate the filtrate under reduced pressure to yield dimethyl(piperidin-2-yl)phosphine oxide hydrochloride as a solid (Yield: ~9.38 g, 91%)[4].

In-Process Controls (IPC) & Validation

To ensure the protocol operates as a self-validating system, perform the following analyses before proceeding to downstream applications:

  • 31P NMR Validation: The starting material exhibits a distinct 31P chemical shift due to the adjacent sp2 hybridized aromatic system. Upon complete reduction, the 31P signal shifts significantly upfield, reflecting the transition to an sp3 hybridized piperidine environment. The absence of the downfield signal confirms 100% conversion.

  • LC-MS Validation: Confirm the mass shift from the free base starting material (m/z ~156 [M+H]+) to the saturated product (m/z ~162 [M+H]+).

SynthWorkflow A Dimethyl(pyridin-2-yl) phosphine oxide B Catalytic Hydrogenation (Pd/C, H2 100 atm, MeOH, HCl) A->B C Dimethyl(piperidin-2-yl) phosphine oxide HCl B->C D Downstream Functionalization (e.g., Amide Coupling, SNAr) C->D E Lead Compound (Enhanced Aqueous Solubility) D->E

Synthetic workflow for the preparation and application of Dimethyl(piperidin-2-yl)phosphine oxide.

Downstream Application Workflow

Once validated, dimethyl(piperidin-2-yl)phosphine oxide hydrochloride serves as a versatile secondary amine nucleophile for late-stage functionalization[3].

  • Amide Coupling: The piperidine nitrogen can be coupled with carboxylic acid-bearing drug scaffolds using standard coupling reagents (e.g., HATU, EDC/HOBt) in the presence of a non-nucleophilic base (DIPEA) to neutralize the hydrochloride salt.

  • SNAr Reactions: The reagent readily participates in nucleophilic aromatic substitution (SNAr) with electron-deficient heteroaryl halides (e.g., chloropyrimidines), enabling the rapid construction of kinase inhibitor libraries with enhanced aqueous solubility[2].

References

  • Stambirskyi, M.V., et al. "Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications." The Journal of Organic Chemistry, 2021, 86 (18), 12783-12801. URL:[Link]

  • Finkbeiner, P., Hehn, J.P., Gnamm, C. "Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery." Journal of Medicinal Chemistry, 2020, 63 (13), 7081-7107. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Dimethyl(piperidin-2-yl)phosphine oxide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of Dimethyl(piperidin-2-yl)phosphine oxide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of Dimethyl(piperidin-2-yl)phosphine oxide . The incorporation of the dimethylphosphine oxide (–P(O)Me₂) moiety is a highly effective strategy in medicinal chemistry for dramatically increasing aqueous solubility and decreasing lipophilicity without altering the biological profile of the parent molecule[1].

The synthesis of this aliphatic building block relies on a robust two-step sequence:

  • Palladium-Catalyzed C–P Cross-Coupling of 2-bromopyridine with dimethylphosphine oxide (HP(O)Me₂).

  • Heterocycle Hydrogenation of the resulting pyridine intermediate to the saturated piperidine derivative[1].

Below, you will find a mechanistic workflow, targeted troubleshooting FAQs, quantitative optimization data, and self-validating protocols to ensure high-yield execution.

Mechanistic Workflow

G cluster_0 Step 1: Pd-Catalyzed C-P Coupling cluster_1 Step 2: Heterocycle Hydrogenation A 2-Bromopyridine + HP(O)Me2 B Oxidative Addition [Pd(0) -> Pd(II)] A->B C Ligand Exchange (Base assisted) B->C D Reductive Elimination [Pd(II) -> Pd(0)] C->D D->B Catalyst Regeneration E Dimethyl(pyridin-2-yl) phosphine oxide D->E F Pd/C, H2 (50 psi) MeOH, HCl (1 eq) E->F G Dimethyl(piperidin-2-yl) phosphine oxide HCl F->G

Mechanistic workflow for the 2-step synthesis of Dimethyl(piperidin-2-yl)phosphine oxide.

Troubleshooting FAQs
Step 1: Palladium-Catalyzed C–P Cross-Coupling

Q: Why is the conversion of 2-bromopyridine to dimethyl(pyridin-2-yl)phosphine oxide stalling at <50%? A: This is a classic symptom of either reagent degradation or poor ligand selection. Dimethylphosphine oxide (HP(O)Me₂) exists in equilibrium with its tautomer, dimethylphosphinous acid, which is highly hygroscopic and prone to oxidation into inactive dimethylphosphinic acid. Furthermore, using a simple monodentate ligand like PPh₃ often leads to low conversion in these systems[2]. Causality & Solution: Always use freshly titrated or rigorously stored HP(O)Me₂. Switch your catalytic system from Pd(PPh₃)₄ to Pd(OAc)₂ or Pd₂(dba)₃ paired with a bidentate ligand like Xantphos. Bidentate ligands enforce the cis-geometry required for the reductive elimination step of the catalytic cycle, drastically improving turnover numbers and preventing catalyst stalling[3].

Q: I am observing a high degree of hydrodehalogenation (yielding plain pyridine) instead of the desired C–P coupled product. How can I minimize this? A: Hydrodehalogenation competes with C–P bond formation when the reductive elimination step is slow or when protic impurities are present in the reaction matrix. Causality & Solution: Ensure strictly anhydrous conditions. Switch to a non-polar, rigorously degassed solvent like 1,4-dioxane. If using K₃PO₄ as a base, ensure it is oven-dried. Alternatively, utilizing an organic base like Et₃N can sometimes reduce protic side reactions by acting as a cleaner proton sink during the ligand exchange step.

Step 2: Pyridine Ring Hydrogenation

Q: The hydrogenation of the pyridine intermediate is incomplete even after 24 hours. Should I increase the temperature? A: Do not increase the temperature , as thermal stress combined with active palladium can lead to unwanted C–P bond cleavage. The stalling is caused by catalyst poisoning. As the pyridine ring is reduced, it forms piperidine—a strong secondary amine and Lewis base that coordinates tightly to the palladium surface, blocking active sites[1]. Causality & Solution: Perform the hydrogenation under slightly acidic conditions. Adding 1.0 equivalent of HCl (e.g., 4M in dioxane) protonates the basic piperidine nitrogen as it forms. This keeps its lone pair occupied, preventing it from binding to and poisoning the Pd/C catalyst. The product will be conveniently isolated as the highly stable Dimethyl(piperidin-2-yl)phosphine oxide hydrochloride[1].

Q: Is there a risk of C–P bond cleavage during the Pd/C catalyzed hydrogenation? A: While certain C–P bonds are susceptible to hydrogenolysis, the C–P(O)Me₂ bond is generally highly compatible with standard Pd/C hydrogenation conditions[1]. Causality & Solution: Maintain the reaction at room temperature and moderate pressure (e.g., 50 psi H₂). Avoid aggressive catalysts like Raney Nickel or elevated temperatures (>50 °C), which can promote unwanted over-reduction and C–P cleavage.

Quantitative Optimization Data

Summarized below are the optimized parameters for both steps to ensure maximum yield and reproducibility.

ParameterStep 1: C–P Cross-CouplingStep 2: Pyridine Hydrogenation
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (5 mol%)Pd/C (10 wt% loading)
Ligand Xantphos (5–10 mol%)None
Base / Additive K₃PO₄ or Et₃N (2.0 equiv)HCl (1.0 equiv)
Solvent Anhydrous 1,4-DioxaneAnhydrous Methanol
Temperature 100 °CRoom Temperature (20–25 °C)
Atmosphere Argon (Rigorous degassing)H₂ Gas (50 psi)
Expected Yield 70 – 85%91 – 95%
Standard Operating Protocols (SOPs)
Protocol 1: Synthesis of Dimethyl(pyridin-2-yl)phosphine oxide (Step 1)

Self-Validating System: The success of this step must be confirmed by ³¹P NMR before proceeding to hydrogenation.

  • Preparation: In an argon-purged Schlenk flask, charge 2-bromopyridine (1.0 equiv), dimethylphosphine oxide (HP(O)Me₂, 1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (5 mol%), and oven-dried K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration of the limiting reagent.

  • Reaction: Heat the reaction mixture at 100 °C for 12 hours under vigorous stirring.

  • Validation: Sample the reaction and monitor conversion via LC-MS or ³¹P NMR (look for the disappearance of the HP(O)Me₂ signal and the appearance of the product signal).

  • Workup: Upon completion, cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to yield the intermediate as a solid[1].

Protocol 2: Hydrogenation to Dimethyl(piperidin-2-yl)phosphine oxide hydrochloride (Step 2)

Self-Validating System: The addition of HCl is critical; monitor the pH to ensure the system remains slightly acidic to prevent catalyst poisoning.

  • Preparation: Dissolve the purified dimethyl(pyridin-2-yl)phosphine oxide (1.0 equiv) in anhydrous methanol (0.1 M) in a pressure-rated reaction vessel.

  • Activation: Add 1.0 equivalent of HCl (using a 4M solution in dioxane) to pre-form the pyridinium salt.

  • Catalyst Addition: Carefully add 10 wt% Pd/C (approx. 10–20% by weight relative to the substrate) under a strict argon blanket to prevent ignition.

  • Hydrogenation: Purge the reaction vessel with H₂ gas three times, then pressurize to 50 psi using an autoclave or Parr shaker.

  • Reaction: Stir vigorously at room temperature for 12–24 hours.

  • Workup & Isolation: Carefully vent the H₂ gas and purge the vessel with argon. Filter the mixture through a PTFE membrane or a tightly packed Celite pad to remove the Pd/C catalyst.

  • Concentration: Concentrate the filtrate in vacuo to afford Dimethyl(piperidin-2-yl)phosphine oxide hydrochloride as a highly pure white solid (91–95% yield)[1].

References
  • Mykhailiuk, P. et al. "Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications." Journal of Organic Chemistry, ACS Publications, 2021. Available at:[Link]

  • Zakirova, G.G. et al. "Synthesis of Phosphorus(V)-Substituted Six-Membered N-Heterocycles: Recent Progress and Challenges." Molecules, PMC, 2023. Available at:[Link]

Sources

Optimization

Optimizing solvent and temperature conditions for Dimethyl(piperidin-2-yl)phosphine oxide

Technical Support Center: Dimethyl(piperidin-2-yl)phosphine oxide Welcome to the technical support guide for Dimethyl(piperidin-2-yl)phosphine oxide and its derivatives. This resource is designed for researchers, medicin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Dimethyl(piperidin-2-yl)phosphine oxide

Welcome to the technical support guide for Dimethyl(piperidin-2-yl)phosphine oxide and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental nuances of this valuable building block. The unique physicochemical properties imparted by the dimethylphosphine oxide (DMPO) group—such as enhanced aqueous solubility, reduced lipophilicity, and strong hydrogen bond accepting capability—make it a compelling moiety in modern drug design.[1][2] However, these same properties can present challenges in optimizing reaction conditions.

This guide provides in-depth, field-proven insights into solvent and temperature optimization, structured as a series of frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of Dimethyl(piperidin-2-yl)phosphine oxide?

A1: The solubility of Dimethyl(piperidin-2-yl)phosphine oxide is dominated by the highly polar phosphine oxide (P=O) bond and the piperidine ring. Its profile is as follows:

  • High Solubility: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Dichloromethane (DCM) are excellent choices for dissolving the compound. Polar protic solvents like methanol and water are also effective, particularly for the hydrochloride salt form.[3][4]

  • Moderate Solubility: Ethers like Tetrahydrofuran (THF) and 1,4-dioxane can be used, though heating may be required to achieve higher concentrations.[5][6]

  • Low Solubility: Non-polar solvents such as hexane, cyclohexane, and toluene are generally poor solvents for this compound.[7][8] This property can be exploited for product precipitation during purification.[9]

Q2: How should I store Dimethyl(piperidin-2-yl)phosphine oxide and its salts?

A2: The compound, particularly in its hydrochloride salt form, should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[3][10][11] Phosphine oxides can be hygroscopic, and the absorption of water can lead to inconsistent results in moisture-sensitive reactions.[12][13] For long-term storage, an inert atmosphere (Nitrogen or Argon) is recommended.

Q3: What is the general thermal stability of this compound?

Q4: Why is the Dimethylphosphine Oxide (DMPO) moiety significant in drug discovery?

A4: The DMPO group is increasingly used as a strategic replacement for other polar groups (e.g., amides, sulfonamides) in drug candidates. Its tetrahedral geometry provides three vectors for substitution, and the P=O bond is a powerful hydrogen bond acceptor. The introduction of this group has been shown to dramatically increase aqueous solubility and improve metabolic stability, as exemplified by the FDA-approved drug Brigatinib.[1][2]

Troubleshooting Guide: Optimizing Reaction Conditions

This section addresses common experimental hurdles in a problem-and-solution format, explaining the causality behind each recommendation.

Scenario 1: Low or No Reaction Conversion

Problem: "My reaction involving Dimethyl(piperidin-2-yl)phosphine oxide is sluggish and shows low conversion, even after extended reaction times at room temperature."

Root Cause Analysis & Solution Workflow:

Low reactivity can stem from poor solubility of reactants, an insufficient activation energy barrier, or catalyst deactivation. The following workflow helps systematically diagnose and solve the issue.

Troubleshooting_Yield start Low Reaction Yield solubility Issue: Reactant Solubility start->solubility temperature Issue: Activation Energy start->temperature reagents Issue: Reagent Integrity start->reagents solve_sol Action: Switch to a more polar aprotic solvent (e.g., DMF, DMSO). Consider co-solvents. solubility->solve_sol Reactants not fully dissolved solve_temp Action: Incrementally increase temperature (e.g., RT -> 50°C -> 80°C -> 120°C). Monitor by LCMS/TLC at each step. temperature->solve_temp No conversion at lower temp solve_reagents Action: Use anhydrous/degassed solvents. Verify catalyst/reagent activity. Check stoichiometry. reagents->solve_reagents Inconsistent results or side products

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps:

  • Assess Solubility: Visually inspect the reaction mixture. If reactants are not fully dissolved, solubility is the primary issue. Switch to a more polar aprotic solvent like DMF, which is effective for many phosphine oxide syntheses.[15]

  • Optimize Temperature: If solubility is not the issue, the reaction likely requires more thermal energy.

    • Gently heat the reaction to 50-60°C. Monitor for progress by TLC or LCMS after 1-2 hours.

    • If conversion remains low, increase the temperature to 80-100°C. Many C-P bond formations and alkylations proceed efficiently in this range.[7]

    • For challenging couplings, such as Pd-catalyzed reactions with unreactive halides, temperatures of 120-145°C may be necessary.[2] Be aware that higher temperatures can increase the risk of side product formation.[7]

  • Verify Reagent and Solvent Quality: Phosphine chemistry, especially involving organometallics or strong bases, demands stringent anhydrous conditions.

    • Use freshly dried and degassed solvents. Traces of water can quench sensitive reagents.[12]

    • Ensure catalysts and bases are active and have been stored correctly.

Scenario 2: Formation of Multiple Side Products

Problem: "My reaction is producing a complex mixture of products, making purification difficult."

Root Cause Analysis & Solution:

Side product formation is often linked to excessive temperature or the reactivity of the piperidine nitrogen.

  • Reduce Reaction Temperature: The most common cause of side products is a reaction temperature that is too high, enabling alternative reaction pathways. If you are running the reaction at >100°C, try reducing it to 80°C or even 60°C and allowing a longer reaction time.

  • Protect the Piperidine Nitrogen: The secondary amine on the piperidine ring is a nucleophile and can compete in many reactions (e.g., alkylations, acylations). If it is not the intended reactive site, it should be protected. A Boc (tert-butyloxycarbonyl) group is a common and effective choice, which can be removed under acidic conditions after the desired transformation on the phosphine oxide moiety is complete.

  • Solvent Choice: In some cases, solvent can influence selectivity. For instance, in deprotonation reactions followed by alkylation, using THF at low temperatures (-78°C to 0°C) often provides cleaner reactions than using a high-boiling polar solvent like DMF at elevated temperatures.[12][16]

Scenario 3: Difficulty with Product Purification

Problem: "My product, Dimethyl(piperidin-2-yl)phosphine oxide, is difficult to isolate from the reaction mixture and streaks on silica gel."

Root Cause Analysis & Solution:

The high polarity of the P=O group makes phosphine oxides notoriously challenging to purify via standard chromatography.[9]

  • Optimize Chromatography:

    • Mobile Phase: A standard hexane/ethyl acetate system is often ineffective. Use a more polar mobile phase, such as Dichloromethane/Methanol or Ethyl Acetate/Methanol, with a gradient of increasing methanol (e.g., 0% to 10% MeOH).[2] Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can help reduce tailing on silica gel caused by the basic piperidine nitrogen.

    • Stationary Phase: If silica streaking persists, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase C18 silica.

  • Utilize Precipitation/Crystallization:

    • This is often the most effective method. Concentrate your crude product, dissolve it in a minimal amount of a good solvent (e.g., Dichloromethane), and then add a poor solvent (an "anti-solvent") like hexane or diethyl ether dropwise until the product precipitates.[9] Cool the mixture to maximize recovery.

  • Acid/Base Extraction: If the product is in its free-base form, an aqueous acid wash (e.g., 1M HCl) can extract it into the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted with an organic solvent like Dichloromethane.

Data Summary & Protocols

Table 1: Recommended Solvent & Temperature Conditions
Application / Reaction TypeRecommended SolventsTypical Temp. Range (°C)Causality & Key Considerations
Pd-Catalyzed C-P Coupling DMF, 1,4-Dioxane, Toluene100 – 145High temperatures are often required to drive catalytic turnover. DMF effectively solubilizes both organic substrates and inorganic bases (e.g., K₃PO₄).[2][15]
Nucleophilic Alkylation THF, DMF-78 – 80Requires deprotonation of a precursor. Low temperatures (-78 to 0°C) with a strong base in THF improve selectivity.[12] Room temperature or heating may be needed for less reactive electrophiles.[16]
Reduction of Phosphine Oxide Toluene, THF60 – 110Often performed with silanes (e.g., Phenylsilane). Requires elevated temperatures to proceed. Solvent choice depends on the specific silane and reducing agent used.[17]
General Handling/Dissolution DCM, MeOH, Water (for salts)20 – 40The high polarity dictates the use of polar solvents for dissolution for analysis (NMR, LCMS) or transfer.[4]
Experimental Protocol: Palladium-Catalyzed C-P Coupling

This protocol describes a general procedure for the synthesis of a substituted (piperidin-2-yl)dimethylphosphine oxide from a halogenated piperidine precursor.

Objective: To couple N-Boc-2-chloropiperidine with dimethylphosphine oxide.

Materials:

  • N-Boc-2-chloropiperidine

  • Dimethylphosphine oxide (HP(O)Me₂)[4]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Potassium Phosphate (K₃PO₄), finely ground

  • Anhydrous, degassed Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere of Argon or Nitrogen, add Pd₂(dba)₃ (0.03 equiv), Xantphos (0.06 equiv), and K₃PO₄ (1.1 equiv).

  • Reagent Addition: Add N-Boc-2-chloropiperidine (1.0 equiv) followed by anhydrous, degassed DMF.

  • Initiation: Add dimethylphosphine oxide (1.1 equiv) to the mixture.

  • Reaction: Seal the flask and heat the reaction mixture to 125-145°C with vigorous stirring. The high temperature is crucial for the efficiency of this type of C-P coupling.[2][15]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed (typically 5-12 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with water and filter through a pad of Celite to remove inorganic solids.

    • Extract the filtrate with Ethyl Acetate or Dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Methanol in Dichloromethane (0% -> 10%) to afford the desired product.[2]

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Dimethyl(piperidin-2-yl)phosphine oxide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who face bottlenecks when synthesizing aliphatic P(O)Me2​ -substituted heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who face bottlenecks when synthesizing aliphatic P(O)Me2​ -substituted heterocycles. Dimethyl(piperidin-2-yl)phosphine oxide—and its hydrochloride salt (CAS 2411305-53-6)[1]—is a highly valuable building block for improving aqueous solubility and decreasing lipophilicity in medicinal chemistry[2]. However, its preparation is notoriously prone to side reactions.

This guide bypasses generic advice to provide field-proven, mechanistic troubleshooting for the two primary synthetic workflows: Route A (Catalytic Pyridine Hydrogenation) and Route B (Directed α -Lithiation) .

Workflow & Pitfall Analysis

SynthesisRoutes Start1 Route A: 2-Bromo-Pyridine Coupling Pd-Catalyzed C-P Coupling with HP(O)Me2 Start1->Coupling Hydrogenation Pd/C, H2 (100°C) Pyridine Reduction Coupling->Hydrogenation Product Dimethyl(piperidin-2-yl) phosphine oxide Hydrogenation->Product Side1 Side Rxn: C-P Bond Cleavage Hydrogenation->Side1 Start2 Route B: N-Boc-Piperidine Lithiation s-BuLi / TMEDA (-78°C) α-Lithiation Start2->Lithiation Quench Me2P(O)Cl Quench Lithiation->Quench Side2 Side Rxn: β-Elimination (Ring Opening) Lithiation->Side2 Quench->Product Boc Deprotection Mitigate1 Mitigation: Mild Pd/C Conditions (Avoid Raney Ni) Side1->Mitigate1 Mitigate2 Mitigation: Strict Temp Control & Sparteine Surrogate Side2->Mitigate2

Logical workflow of synthesis routes, associated side reactions, and mitigation strategies.

Module 1: The Catalytic Pyridine Hydrogenation Route (Recommended)

Overview: This is the most robust method. It avoids the kinetic instability of aliphatic organolithiums by building the C-P bond on an aromatic pyridine scaffold first, followed by a global reduction of the ring[2].

FAQ & Troubleshooting

Q: Why do I observe C-P bond cleavage during the reduction of dimethyl(pyridin-2-yl)phosphine oxide? A: C-P bond cleavage (hydrogenolysis) is catalyzed by overly aggressive reductive conditions. If you are using Raney Nickel or elevated H2​ pressures (>50 psi) at high temperatures, the metal readily inserts into the C-P bond via oxidative addition. Causality & Mitigation: Switch your catalyst to 10% Pd/C. Palladium strongly prefers the coordination and reduction of the π -system of the pyridine ring over C-P bond insertion. According to [2], running the reaction at 100 °C under atmospheric H2​ ensures the C-P bond remains completely intact, yielding 91–95% of the desired piperidine.

Protocol 1: Self-Validating Hydrogenation Workflow
  • Preparation: Dissolve dimethyl(pyridin-2-yl)phosphine oxide (10.0 g, 0.064 mol) in 300 mL of anhydrous Methanol.

  • Catalyst Addition: Add 2.0 g of 10% Pd/C. (Causality: Methanol acts as a protic solvent to stabilize the partially reduced enamine intermediates, preventing unwanted dimerization).

  • Reaction: Purge the vessel with H2​ gas. Heat the mixture in an oil bath with a thermocouple set to 100 °C for 12 hours.

  • Self-Validation Check (In-Process): Pull a 0.5 mL aliquot, filter through a syringe filter, and analyze via 1H NMR. Validation: The reaction is complete only when the aromatic protons (7.5–8.5 ppm) completely disappear. If aromatic peaks remain, recharge H2​ and continue heating.

  • Workup: Cool to room temperature. Filter the precipitate through a short pad of SiO2​ (or Celite) to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify via flash chromatography ( CH2​Cl2​ /EtOAc/MeOH gradients) to obtain the product[2].

Module 2: The Directed α -Lithiation Route (Alternative)

Overview: Direct functionalization of N-Boc-piperidine using s-BuLi. While shorter in step-count if starting from piperidine, it is highly sensitive to reaction conditions.

FAQ & Troubleshooting

Q: When using s-BuLi/TMEDA, my yields are below 30% and I isolate a large amount of acyclic impurities. What is happening? A: You are observing β -elimination (ring-opening). Unlike pyrrolidine, the α -lithiated N-Boc-piperidine is kinetically unstable. The carbanion at the C2 position can expel the Boc-protected nitrogen, breaking the ring to form an acyclic enamine. Causality & Mitigation: This elimination is highly temperature-dependent. If your internal reaction temperature drifts above -50 °C during the lithiation or the electrophile quench, the ring will open. Research from the[3] demonstrates that using a (+)-sparteine surrogate instead of TMEDA creates a tighter, more rigid coordination sphere around the lithium ion, stabilizing the intermediate and suppressing elimination[4].

Q: During the Boc-deprotection of the lithiation product, I see degradation. How do I cleanly isolate the hydrochloride salt? A: Using aqueous HCl can lead to phosphine oxide protonation issues and difficult water removal, which promotes hydrolysis side reactions. Causality & Mitigation: Use anhydrous 4M HCl in Dioxane. The lack of water prevents hydrolytic side reactions, and the Dimethyl(piperidin-2-yl)phosphine oxide hydrochloride salt will cleanly precipitate out of the organic matrix, driving the equilibrium forward and allowing for isolation via simple filtration.

Protocol 2: Self-Validating Lithiation-Phosphinylation Workflow
  • Cryogenic Setup: In a flame-dried flask under Argon, dissolve N-Boc-piperidine (1.0 eq) and (+)-sparteine surrogate (1.2 eq) in anhydrous THF. Cool the internal temperature to exactly -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add s-BuLi (1.2 eq). (Causality: Slow addition prevents localized exothermic spikes that cause immediate ring-opening). Stir for 1 hour at -78 °C.

  • Electrophilic Quench: Add dimethylphosphinic chloride ( Me2​P(O)Cl ) (1.5 eq) dropwise.

  • Self-Validation Check (In-Process): Quench a micro-aliquot in CD3​OD . Analyze by 31P NMR. Validation: A single peak around 35-40 ppm confirms successful C-P bond formation. Multiple phosphorus peaks indicate over-phosphinylation or unreacted electrophile.

  • Workup & Deprotection: Warm to room temperature, quench with saturated NH4​Cl , and extract with EtOAc. Treat the isolated intermediate with 4M HCl in Dioxane for 2 hours to cleave the Boc group.

Quantitative Data Comparison

Summarizing the operational parameters reveals why Route A is heavily favored in modern drug development scale-ups:

ParameterRoute A: Pyridine HydrogenationRoute B: Directed α -Lithiation
Typical Yield 91–95%30–60%
Operating Temperature 100 °C-78 °C
Reaction Time 12 hours1–2 hours
Catalyst / Reagent Load 10% w/w Pd/C1.2 eq s-BuLi, 1.5 eq Me2​P(O)Cl
Major Impurity Profile < 5% (Unreacted starting material)> 30% (Acyclic enamine from elimination)
Scalability Excellent (Multi-gram scale proven)Poor to Moderate (Exotherm risks)
References
  • Title: Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine Source: Chemical Communications (PubMed / NIH) URL: [Link]

Sources

Optimization

Scale-up optimization challenges for Dimethyl(piperidin-2-yl)phosphine oxide production

Technical Support Center: Scale-Up Optimization for Dimethyl(piperidin-2-yl)phosphine oxide Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to add...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Scale-Up Optimization for Dimethyl(piperidin-2-yl)phosphine oxide

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and logistical challenges encountered when scaling up the synthesis of Dimethyl(piperidin-2-yl)phosphine oxide (CAS: 2411305-53-6). This guide provides field-proven troubleshooting, validated protocols, and causality-driven insights to ensure high-yield, reproducible production.

Process Workflow & Mechanistic Pathway

SynthesisWorkflow N1 Starting Materials: 2-Bromopyridine + HP(O)Me₂ N2 Pd-Catalyzed C-P Coupling [Pd], Base, 100°C N1->N2 Cross-Coupling N3 Intermediate: Dimethyl(pyridin-2-yl)phosphine oxide N2->N3 Isolation N4 Catalytic Hydrogenation Pd/C (10%), H₂, MeOH N3->N4 Pyridine Reduction N5 Non-Aqueous Workup Filtration & Concentration N4->N5 Catalyst Removal N6 Salt Formation HCl Addition N5->N6 Stabilization N7 Target Product (CAS 2411305-53-6): Dimethyl(piperidin-2-yl)phosphine oxide HCl N6->N7 Crystallization

Figure 1: Scalable synthetic workflow for Dimethyl(piperidin-2-yl)phosphine oxide.

Frequently Asked Questions (FAQs)

Q: Why is the -P(O)Me₂ substituent becoming critical in modern drug development? A: The dimethylphosphine oxide (-P(O)Me₂) group is a powerful bioisostere used to dramatically increase the aqueous solubility of drug candidates while simultaneously decreasing their lipophilicity (logD)[1]. Unlike traditional polar groups, it achieves this without significantly altering the biological or pharmacokinetic profile of the parent molecule, making it invaluable for rescuing highly lipophilic pipeline drugs[1].

Q: Why must the final product be isolated as a hydrochloride salt? A: The free base of dimethyl(piperidin-2-yl)phosphine oxide is highly polar, hygroscopic, and difficult to handle as a free-flowing solid. Isolating it as the hydrochloride salt (CAS 2411305-53-6) establishes a self-validating, stable crystalline matrix that prevents oxidative degradation and ensures precise stoichiometric weighing during subsequent medicinal chemistry derivatizations[2].

Troubleshooting Guide: Scale-Up Bottlenecks

Issue 1: The hydrogenation step (pyridine to piperidine) stalls at 40-50% conversion during kilogram-scale production.

  • Causality: This is a classic case of catalyst poisoning. Trace amounts of unreacted dimethylphosphine oxide (HP(O)Me₂) or reduced P(III) species from the initial cross-coupling step strongly coordinate to the active sites of the Pd/C catalyst, deactivating it before the aromatic ring can be fully reduced.

  • Solution: Implement a rigorous purification of the dimethyl(pyridin-2-yl)phosphine oxide intermediate prior to hydrogenation. Passing the intermediate through a short silica (SiO₂) pad using EtOAc effectively removes trace palladium and phosphine poisons[1]. Additionally, increasing the Pd/C (10%) loading to 15-20 wt% on scale compensates for minor residual poisons.

Issue 2: I am observing significant C-P bond cleavage (dephosphinylation) during hydrogenation.

  • Causality: While the C-P bond in P(O)Me₂-substituted pyridines is generally compatible with hydrogenation[1], excessive thermal energy or prolonged exposure to high H₂ pressure (>60 psi) can trigger hydrogenolysis of the C-P bond, yielding piperidine and volatile phosphine byproducts.

  • Solution: Strictly control the thermodynamics of the reactor. Maintain the reaction at 25–40°C. Utilize ³¹P NMR as an in-process control (IPC); the intact product features a distinct singlet at approximately δ 24.3 ppm[1]. Any emergence of peaks upfield indicates C-P cleavage.

Issue 3: Yields drop below 40% during the final aqueous workup.

  • Causality: Dimethyl(piperidin-2-yl)phosphine oxide is exceptionally water-soluble due to the synergistic polarity of the basic piperidine nitrogen and the phosphine oxide moiety[1]. Traditional liquid-liquid extraction (e.g., EtOAc/Water) will partition the majority of your target compound into the aqueous waste stream.

  • Solution: Do not use aqueous workup. After hydrogenation, filter the Pd/C catalyst over Celite, concentrate the methanolic filtrate under reduced pressure, and purify the crude residue via flash chromatography using a highly polar solvent system (e.g., CH₂Cl₂ : EtOAc : MeOH in a 10:1:1 to 10:3:3 gradient)[1].

Quantitative Data: Impact of P(O)Me₂ on Physicochemical Properties

To understand why scale-up purification is so challenging (due to extreme polarity), process chemists must review the quantitative impact of the P(O)Me₂ group on molecular properties.

Property / ParameterStandard Alkyl/Aryl AnalogueP(O)Me₂ Substituted AnalogueImpact on Scale-Up Process
Lipophilicity (logD) ~3.81.9 – 2.2Decreases by up to 2 units[1].
Aqueous Solubility Low (< 0.1 mg/mL)High (> 10 mg/mL)Mandates non-aqueous workup[1].
³¹P NMR Shift (DMSO-d6) N/Aδ 23.7 – 24.3 ppmEnables rapid in-process monitoring[1].
Physical State (Free Base) Often crystallineViscous oil / HygroscopicRequires HCl salt formation for stability[2].

Validated Experimental Protocol

The following methodology represents a self-validating system for the synthesis of Dimethyl(piperidin-2-yl)phosphine oxide hydrochloride, optimized for high-yield recovery.

Step 1: Palladium-Mediated C-P Coupling

  • Charge Reactor: Dissolve 2-bromopyridine (1.0 equiv) and HP(O)Me₂ (1.2 equiv) in anhydrous toluene under an inert argon atmosphere.

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%), a suitable bidentate ligand (e.g., dppf, 5 mol%), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

  • Heating: Heat the mixture in a controlled oil bath (or jacketed reactor) at 100 °C for 12 hours[1].

  • IPC & Workup: Confirm >95% conversion via ¹H NMR. Cool to room temperature, filter the precipitate, and concentrate the filtrate. Dissolve the residue in EtOAc and filter through a short pad of SiO₂ to remove Pd residues[1].

  • Purification: Purify via flash chromatography (CH₂Cl₂/EtOAc/MeOH) to isolate dimethyl(pyridin-2-yl)phosphine oxide[1].

Step 2: Catalytic Hydrogenation

  • Preparation: Dissolve the intermediate (e.g., 10.0 g, 0.064 mol) in anhydrous MeOH (300 mL)[1].

  • Catalyst Loading: Carefully add Pd/C (10% wt, 2.0 g) under a blanket of nitrogen[1].

  • Reaction: Purge the vessel with H₂ gas and maintain under a balloon or low-pressure reactor (15-30 psi) at room temperature to 40 °C. Stir vigorously for 12–24 hours.

  • Monitoring: Pull aliquots for ³¹P NMR. The reaction is complete when the starting material peak disappears and a single peak at δ ~24.3 ppm remains[1].

Step 3: Non-Aqueous Isolation and Salt Formation

  • Filtration: Filter the reaction mixture through a tightly packed Celite pad to remove Pd/C. Wash the pad thoroughly with hot MeOH.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude free base.

  • Salt Formation: Dissolve the crude residue in a minimal amount of dry diethyl ether or THF. Dropwise, add a stoichiometric amount of HCl (4M in dioxane) at 0 °C.

  • Crystallization: Stir for 1 hour as the white hydrochloride salt precipitates. Filter, wash with cold ether, and dry under high vacuum to yield Dimethyl(piperidin-2-yl)phosphine oxide hydrochloride[3].

References

  • Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications Source: ACS Publications (Journal of Medicinal Chemistry, 2021) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Optimization for Dimethyl(piperidin-2-yl)phosphine oxide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the handling of highly polar, multifunctional building blocks. Dimethyl(piperidin-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the handling of highly polar, multifunctional building blocks. Dimethyl(piperidin-2-yl)phosphine oxide is a prime example of a compound that offers immense structural value but requires rigorous handling protocols.

The incorporation of the dimethylphosphine oxide ( −P(O)Me2​ ) moiety into molecular scaffolds is a proven strategy to dramatically increase aqueous solubility and decrease lipophilicity without compromising chemical stability . However, the combination of a highly polar, strong hydrogen-bond accepting −P(O)Me2​ group and a nucleophilic secondary amine (piperidine ring) makes the free base exceptionally vulnerable to atmospheric degradation.

This guide provides field-proven insights, self-validating protocols, and causality-driven troubleshooting to ensure the integrity of your compound during storage and experimentation.

Part 1: Quantitative Data & Degradation Signatures

To effectively troubleshoot, you must first understand the physicochemical signatures of degradation. The table below summarizes the quantitative and qualitative data associated with the three primary degradation pathways of this compound.

Table 1: Physicochemical Degradation Signatures of Dimethyl(piperidin-2-yl)phosphine oxide

Degradation PathwayEnvironmental TriggerAnalytical Signature (Mass/Spectroscopy)Physical SymptomPrevention Strategy
Deliquescence Ambient Humidity ( H2​O )Broad O-H stretch in IR; Water peak in 1H -NMRSolid transforms into a sticky, viscous liquidStore in desiccator (<10% RH)
Carbamate Formation Atmospheric CO2​ +44 Da mass shift (LC-MS)Insoluble white precipitate in non-polar solventsHandle strictly under Argon/ N2​
N-Oxidation Oxygen ( O2​ ) / Light+16 Da mass shift (LC-MS); Earlier Retention TimeYellowing of the compound over timeAmber vials, inert atmosphere
Part 2: Troubleshooting Guide (FAQs)

Q1: My compound arrived as a free-flowing solid, but after a few weeks of use on the benchtop, it has turned into a sticky, viscous liquid. What happened? Causality & Explanation: You are observing deliquescence driven by extreme hygroscopicity. The −P(O)Me2​ group is a powerful hydrogen-bond acceptor. When exposed to ambient air, it rapidly absorbs atmospheric moisture. Once sufficient water is absorbed, the solid dissolves in its own absorbed moisture, altering its physical state and concentration. Self-Validation: Weigh your storage vial before and after use. A mass increase directly correlates with water weight. To validate the chemical integrity of the compound (ensuring it hasn't degraded, just hydrated), run a Karl Fischer titration or a 1H -NMR in anhydrous D2​O to quantify the water peak against a known internal standard.

Q2: I ran an LC-MS on my stored batch and noticed a new, prominent peak at M+44 Da. Is this an impurity from the initial synthesis? Causality & Explanation: A mass shift of +44 Da is the classic signature of carbamate formation, not a synthetic impurity. The secondary amine of the piperidine ring is a strong nucleophile and base. It reacts spontaneously with atmospheric carbon dioxide ( CO2​ ) to form a stable piperidinium carbamate salt . Self-Validation: Add a drop of dilute HCl (0.1 M) to a small aliquot of the degraded sample. If carbamates are present, the acidic environment will force the release of CO2​ (you may observe micro-effervescence). A subsequent LC-MS run will show the complete disappearance of the M+44 peak as the carbamate reverts to the protonated piperidine amine.

Q3: I see a peak at M+16 Da in my older stock solutions. How do I prevent this? Causality & Explanation: This indicates N-oxidation. While the phosphine oxide moiety is fully oxidized and highly stable, the secondary amine can slowly oxidize in the presence of dissolved oxygen and ambient light to form an N-oxide. Self-Validation: Compare the retention time of the M+16 peak. N-oxides are significantly more polar than their parent amines and will elute earlier on a reverse-phase C18 HPLC column.

Part 3: Experimental Storage Protocols

To guarantee reproducibility, every protocol must be a self-validating system. Below are the definitive methodologies for handling this compound.

Protocol 1: Aliquoting and Storage under Inert Atmosphere

Use this workflow for the free base form of the compound.

  • Atmosphere Preparation: Purge a glovebox or utilize a Schlenk line to establish a strict Argon or Nitrogen atmosphere (<1 ppm O2​ and H2​O ).

  • Drying (If compromised): If the compound has already absorbed trace moisture, dissolve it in anhydrous dichloromethane (DCM), dry over activated 4Å molecular sieves for 12 hours, and concentrate under high vacuum (ensure your pump is protected with a cold trap).

  • Aliquoting: Transfer the dried free base into pre-dried, amber glass vials. Causality: Amber glass prevents photo-catalyzed N-oxidation of the amine.

  • Sealing: Cap tightly with PTFE-lined caps. Wrap the junction of the cap and vial in Parafilm to prevent micro-gas exchange during storage.

  • Storage: Store the vials in a dedicated desiccator kept at 2–8°C.

  • Self-Validation Step: Include a self-indicating desiccant (e.g., Drierite containing cobalt chloride) inside the secondary storage container to visually confirm the absolute absence of moisture over time.

Protocol 2: Conversion to the Hydrochloride Salt for Long-Term Stability

Causality: Converting the secondary amine to an HCl salt protonates the nitrogen, eliminating its nucleophilicity (preventing CO2​ attack) and protecting it from oxidation. It also drastically improves physical state stability, yielding a highly stable, free-flowing powder .

  • Dissolution: Dissolve 1.0 g of Dimethyl(piperidin-2-yl)phosphine oxide free base in 10 mL of anhydrous methyl tert-butyl ether (MTBE) under a nitrogen atmosphere.

  • Acidification: While stirring vigorously at 0°C, slowly add 1.1 equivalents of a standardized solution of HCl in dioxane (e.g., 4M) dropwise.

  • Precipitation: A white precipitate of Dimethyl(piperidin-2-yl)phosphine oxide hydrochloride will form immediately as the salt is insoluble in MTBE.

  • Isolation: Filter the solid rapidly under a stream of nitrogen using a Schlenk frit to avoid moisture condensation on the cold glass.

  • Washing & Drying: Wash the filter cake with 2 x 5 mL of cold, anhydrous MTBE. Dry under high vacuum for 4 hours.

  • Self-Validation Step: Confirm salt formation by 1H -NMR in DMSO- d6​ . You will observe a significant downfield shift of the piperidine α -protons and the appearance of a broad NH2+​ peak compared to the free base spectrum.

Part 4: Workflows & Mechanistic Visualizations

Degradation A Dimethyl(piperidin-2-yl) phosphine oxide B Atmospheric O2 A->B Oxidation of Secondary Amine C Atmospheric CO2 A->C Nucleophilic Attack by Piperidine NH D Moisture (H2O) A->D Strong H-Bonding via P=O Group E N-Oxide Formation (Mass: M+16) B->E F Carbamate Formation (Mass: M+44) C->F G Deliquescence (Sticky/Liquid State) D->G

Diagram 1: Primary atmospheric degradation pathways of Dimethyl(piperidin-2-yl)phosphine oxide.

Storage S1 Receive Compound (Free Base or HCl Salt) S2 Transfer to Glovebox (Argon/N2 Atmosphere) S1->S2 Prevent Moisture/CO2 S3 Aliquot into Amber Glass Vials S2->S3 Minimize Freeze-Thaw S4 Seal with PTFE-Lined Caps & Parafilm S3->S4 Ensure Airtight Seal S5 Store in Desiccator at 2-8°C S4->S5 Long-term Stability

Diagram 2: Optimal handling and storage workflow to prevent compound degradation.

References
  • Stambirskyi, M. V., et al. "Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications." The Journal of Organic Chemistry, American Chemical Society, 2021.[Link]

  • Tobias, M., et al. "Carbamate Formation in the System (2-Methylpiperidine + Carbon Dioxide) by Raman Spectroscopy and X-ray Diffraction." The Journal of Physical Chemistry B, American Chemical Society, 2018.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Structural Analysis of Piperidinyl Phosphine Oxide Ligands: A Guide for Researchers

For Immediate Publication GÖTTINGEN, Germany – March 26, 2026 – In the intricate world of catalysis and drug development, the design and selection of ligands play a pivotal role in determining the efficiency, selectivity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Publication

GÖTTINGEN, Germany – March 26, 2026 – In the intricate world of catalysis and drug development, the design and selection of ligands play a pivotal role in determining the efficiency, selectivity, and overall success of chemical transformations and biological interactions. Among the diverse array of ligand scaffolds, piperidinyl phosphine oxides have emerged as a promising class of molecules, offering a unique combination of steric and electronic properties. This guide provides a comprehensive comparative structural analysis of these ligands, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Piperidinyl Phosphine Oxide Ligands

Phosphine ligands are fundamental in organometallic chemistry, primarily due to the phosphorus atom's excellent electron-donating ability and the ease with which its steric and electronic properties can be fine-tuned.[1][2] The incorporation of a piperidinyl moiety introduces a nitrogen atom, creating P,N-heterocyclic phosphine ligands with distinct coordination benefits.[1][2] The combination of a "soft" phosphorus donor and a "hard" nitrogen donor can stabilize various catalytic species and influence regioselectivity.[1][2]

The corresponding phosphine oxides, while traditionally viewed as byproducts of phosphine oxidation, are gaining significant attention.[3][4] They possess a highly polar P=O bond, making them strong hydrogen bond acceptors, a feature that can dramatically increase solubility and metabolic stability in drug candidates.[3][5] The tetrahedral geometry around the phosphorus atom in phosphine oxides also provides three vectors for derivatization, offering a high degree of structural tunability.[3]

This guide will delve into the synthesis, structural characterization, and comparative performance of various piperidinyl phosphine oxide ligands, providing a framework for their rational design and application.

Synthesis and Structural Characterization

The synthesis of piperidinyl phosphine ligands often involves the reaction of a Grignard reagent derived from a halogenated piperidinyl precursor with a suitable chlorophosphine.[1][2] Subsequent oxidation, for instance with hydrogen peroxide, yields the corresponding phosphine oxide.[6]

The structural features of these ligands are paramount to their function. Key parameters include:

  • Steric Bulk: The size of the substituents on the phosphorus atom and the piperidine ring significantly influences the ligand's steric profile. This can be quantified using parameters like the Tolman cone angle or percent buried volume (%Vbur).[7][8] Steric hindrance can impact the coordination number of the metal center and facilitate crucial steps in catalytic cycles, such as reductive elimination.[9][10]

  • Electronic Properties: The electron-donating or -withdrawing nature of the substituents affects the electron density at the phosphorus and oxygen atoms. This can be assessed using techniques like the Tolman Electronic Parameter (TEP) or computational methods.[7][11] The basicity of the phosphoryl oxygen is a key determinant of the ligand's coordination strength.[12]

  • Conformational Flexibility: The piperidine ring can adopt various conformations (e.g., chair, boat), which can influence the overall shape of the ligand and its binding to a metal center or biological target.

Characterization Techniques:

  • NMR Spectroscopy: ³¹P NMR is a powerful tool for characterizing phosphine oxides, with chemical shifts providing information about the electronic environment of the phosphorus atom.[13][14][15] ¹H and ¹³C NMR are used to elucidate the structure of the organic framework.

  • X-ray Crystallography: This technique provides precise information about bond lengths, bond angles, and the overall three-dimensional structure of the ligand and its metal complexes in the solid state.[16][17]

  • Computational Modeling: Density Functional Theory (DFT) calculations can provide insights into the electronic structure, steric properties, and conformational preferences of these ligands.[9][18]

Comparative Performance Analysis: Steric and Electronic Effects in Action

The interplay of steric and electronic effects dictates the performance of piperidinyl phosphine oxide ligands in various applications.

Catalysis

In transition metal-catalyzed cross-coupling reactions, the properties of the phosphine ligand are critical.[19][20] Bulky and electron-rich ligands are often preferred for challenging substrates as they can promote oxidative addition and reductive elimination.[10]

For instance, in palladium-catalyzed cross-coupling reactions, air-stable secondary phosphine oxides have shown excellent performance in challenging reactions involving unactivated alkyl chlorides.[21][22] The steric hindrance provided by the ligand can prevent undesired side reactions like β-hydride elimination.[21]

Table 1: Comparison of Ligand Performance in a Hypothetical Cross-Coupling Reaction

LigandSubstituent on PPiperidine SubstitutionYield (%)Turnover Number (TON)
L1 PhenylUnsubstituted75750
L2 CyclohexylUnsubstituted88880
L3 Phenyl4,4-dimethyl82820
L4 Cyclohexyl4,4-dimethyl95950

This data is illustrative and intended to demonstrate the potential impact of structural modifications.

As shown in the hypothetical data in Table 1, increasing the steric bulk on the phosphorus atom (Cyclohexyl vs. Phenyl) and on the piperidine ring (4,4-dimethyl) can lead to improved catalytic performance.

Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[23] The incorporation of a phosphine oxide moiety can enhance key drug-like properties.[3][5][24]

  • Increased Solubility and Reduced Lipophilicity: The high polarity of the P=O group can significantly improve the aqueous solubility of a drug candidate, which is often a major challenge in drug development.[3]

  • Improved Metabolic Stability: The increased polarity can also lead to enhanced metabolic stability, resulting in a longer half-life in the body.[3]

  • Strong Hydrogen Bond Acceptor: The phosphoryl oxygen is a very strong hydrogen bond acceptor, enabling potent interactions with biological targets.[3]

The anticancer drug Brigatinib, which contains a phosphine oxide moiety, is a prime example of the successful application of this functional group in medicinal chemistry.[3][25] In the context of piperidinyl phosphine oxides, these ligands have been explored for their affinity to sigma receptors, which are implicated in various neurological disorders and cancer.[26][27]

Experimental Protocols

General Synthesis of a Piperidinyl Phenyl Phosphine Oxide

This protocol describes a general method for the synthesis of a piperidinyl phenyl phosphine oxide, which can be adapted for various substituted derivatives.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Phosphine Synthesis cluster_step3 Step 3: Oxidation A 1-Bromo-4-phenylpiperidine D Grignard Reagent A->D Reacts with B Magnesium turnings B->D in C Anhydrous THF C->D under inert atmosphere F Piperidinyl Phenyl Phosphine D->F Reacts with E Dichlorophenylphosphine E->F H Piperidinyl Phenyl Phosphine Oxide F->H Oxidized with G Hydrogen Peroxide (30%) G->H

Caption: General workflow for the synthesis of a piperidinyl phenyl phosphine oxide.

Methodology:

  • Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine. Add a solution of the appropriate bromo-piperidinyl precursor in anhydrous tetrahydrofuran (THF) dropwise. The reaction is typically initiated with gentle heating and then maintained at reflux until the magnesium is consumed.

  • Phosphine Synthesis: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of the desired chlorophosphine (e.g., dichlorophenylphosphine) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Oxidation: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Dissolve the crude phosphine in a suitable solvent (e.g., dichloromethane) and cool to 0 °C. Add 30% hydrogen peroxide dropwise and stir for several hours.

  • Purification: After the reaction is complete (monitored by TLC or ³¹P NMR), perform an aqueous workup and purify the crude product by column chromatography on silica gel to obtain the desired piperidinyl phosphine oxide.

Characterization by ³¹P NMR Spectroscopy

NMR_Workflow A Dissolve sample in deuterated solvent (e.g., CDCl3) B Transfer to NMR tube A->B C Acquire 31P NMR spectrum B->C D Process data (Fourier transform, phasing, baseline correction) C->D E Analyze chemical shifts and coupling constants D->E

Caption: Workflow for the characterization of phosphine oxides by ³¹P NMR spectroscopy.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified phosphine oxide in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ³¹P NMR spectrum on a spectrometer operating at an appropriate frequency. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis: Process the raw data using appropriate software. The chemical shift (δ) of the phosphorus signal is indicative of the electronic environment. A downfield shift is typically observed upon oxidation of a phosphine to a phosphine oxide.

Conclusion and Future Outlook

Piperidinyl phosphine oxide ligands represent a versatile and highly tunable class of molecules with significant potential in both catalysis and drug discovery. Their unique combination of steric and electronic properties, coupled with the beneficial physicochemical characteristics imparted by the phosphine oxide group, makes them attractive targets for further research and development.

The systematic investigation of structure-activity and structure-property relationships, guided by the principles outlined in this guide, will be crucial for unlocking the full potential of this promising ligand scaffold. Future efforts should focus on the development of novel synthetic methodologies to access a wider diversity of these ligands and the exploration of their applications in a broader range of chemical and biological systems.

References

  • Ackermann, L., Kapdi, A. R., & Schulzke, C. (2010). Air-Stable Secondary Phosphine Oxide or Chloride (Pre)Ligands for Cross-Couplings of Unactivated Alkyl Chlorides. Organic Letters, 12(10), 2298–2301. [Link]

  • Crystal engineering of rare earth heteroleptic complexes: phosphine oxide ligand control, POM-directed assembly, and performance metrics. CrystEngComm. [Link]

  • In-depth insight into the electronic and steric effects of phosphine ligands on the mechanism of the R-R reductive elimination from (PR3)2PdR2. Dalton Transactions. [Link]

  • Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry. [Link]

  • Architecture and synthesis of P,N-heterocyclic phosphine ligands. PMC. [Link]

  • Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. ACS Omega. [Link]

  • New insights into steric and electronic effects in a series of phosphine ligands from the perspective of local quantum similarity using the Fukui function. ResearchGate. [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. [Link]

  • The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross‐Coupling Reactions: C−C, C−N, and C−S Bond Formation on Unactivated Aryl Chlorides. ResearchGate. [Link]

  • Air-Stable Secondary Phosphine Oxide or Chloride (Pre)Ligands for Cross-Couplings of Unactivated Alkyl Chlorides. Organic Letters. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • Synthesis and applications of high-performance P-chiral phosphine ligands. PMC. [Link]

  • Computational studies on the basicity of phosphoryl-oxygen: from phosphate to phosphine oxide. IAEA. [Link]

  • Phosphine oxides from a medicinal chemist's perspective. American Chemical Society. [Link]

  • Design and Synthesis of Diphosphine Ligands Based on the Chiral Biindolyl Scaffold and Their Application in Transition-Metal Catalysis. Organic Letters. [Link]

  • Structural Diversity of Sn(II) Phosphine Oxide Complexes with Weakly Coordinating Anions and Comparisons with Related. ePrints Soton - University of Southampton. [Link]

  • Lanthanide phosphine oxide complexes. STORE - University of Staffordshire Online Repository. [Link]

  • Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. MDPI. [Link]

  • Structure of Tris[2-(4-pyridyl)ethyl]phosphine, Tris[2-(2-pyridyl)ethyl]phosphine, and Their Chalcogenides in Solution: Dipole Moments, IR Spectroscopy, and DFT Study. PMC. [Link]

  • Mixed Phosphine—Phosphine Oxide Ligands. ResearchGate. [Link]

  • X-ray crystallographic, luminescence and NMR studies of phenacyldiphenylphosphine oxide with the Ln(iii) ions Sm, Eu, Gd, Tb and Dy. Dalton Transactions. [Link]

  • Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. -ORCA - Cardiff University. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Diverse Catalytic Applications of Phosphine Oxide‐Based Metal Complexes. ResearchGate. [Link]

  • Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. ResearchGate. [Link]

  • Computational study of phosphine ligand scaffolds. R.E.=reductive elimination. ResearchGate. [Link]

  • Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. MDPI. [Link]

  • 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P O group and proton donors. PubMed. [Link]

  • Preparation of phosphines through C–P bond formation. PMC. [Link]

  • A 31P nmr spectroscopic study of complexation of tin(II) and lead(II) by some phosphines, phosphine oxides, and related ligands, with the 31P nuclear magnetic resonance spectra of two tetratertiary phosphine tetraoxides and the analogous tetra-sulfides and -selenides. ResearchGate. [Link]

  • Synthesis, characterization, and theoretical analysis of a plutonyl phosphine oxide complex. Dalton Transactions. [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Quantification of Dimethyl(piperidin-2-yl)phosphine oxide

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. Dimethyl(piperidin-2-yl)p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. Dimethyl(piperidin-2-yl)phosphine oxide, a compound of interest due to its potential applications stemming from its unique structural features, requires a robust analytical method for its quantification. This guide provides an in-depth, experience-driven approach to the validation of a novel High-Performance Liquid Chromatography (HPLC) method for this purpose. We will objectively compare a proposed reversed-phase HPLC method with potential alternatives and provide the supporting rationale and a detailed validation protocol grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4]

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[5] This guide will walk researchers, scientists, and drug development professionals through the critical steps and considerations for establishing a scientifically sound and defensible HPLC method.

Method Selection: A Comparative Rationale

Given the polar nature of Dimethyl(piperidin-2-yl)phosphine oxide, several HPLC modes could be considered. Here, we compare our proposed method with potential alternatives, justifying our selection based on predicted performance and common challenges in analyzing organophosphorus compounds.[6]

Table 1: Comparison of Potential HPLC Methods

MethodStationary PhaseMobile Phase ConceptAnticipated AdvantagesAnticipated Challenges
Method A (Proposed): Reversed-Phase C18 Octadecyl silane (C18)Acetonitrile/Water with acidic modifier (e.g., formic or phosphoric acid)[7]Ubiquitous column chemistry, high efficiency, good peak shape for many compounds, MS-compatibility (with formic acid).[7]Poor retention of highly polar analytes without appropriate mobile phase modification.
Alternative 1: HILIC Hydrophilic Interaction Liquid Chromatography (e.g., silica, amide)High organic solvent content with a small amount of aqueous mobile phaseExcellent retention for very polar compounds.Can be less robust, longer equilibration times, potential for sample diluent effects.
Alternative 2: Ion-Pairing RP C18 or C8Standard reversed-phase solvents with an added ion-pairing reagent (e.g., alkyl sulfonates)Improved retention of polar and ionic compounds.Complex method development, potential for long-term column contamination, not MS-friendly.

Justification for Proposed Method A:

While HILIC offers strong retention for polar compounds, reversed-phase chromatography with a C18 column is often more robust and is a more common starting point in many laboratories. The polarity of Dimethyl(piperidin-2-yl)phosphine oxide can be adequately managed with a highly aqueous mobile phase and the addition of an acidic modifier to ensure consistent ionization and good peak shape. Furthermore, the potential for on-column degradation, a known issue with some phosphine compounds, can be mitigated with careful method development.[8][9][10] For these reasons, a well-developed reversed-phase method presents a more practical and reliable approach for routine quality control.

The Proposed HPLC Method: Chromatographic Conditions

The following conditions are proposed as a starting point for the analysis of Dimethyl(piperidin-2-yl)phosphine oxide. Optimization will be a necessary step during method development.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (v/v) with a suitable gradient

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 210 nm, as many organophosphorus compounds have low UV absorbance)[11]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A (0.1% Phosphoric Acid in Water)

The Validation Protocol: A Step-by-Step Guide

Method validation is the process of establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[2] For the quantification of a major component, this falls under Category I of analytical procedures as defined by the USP.[12][13]

The following validation parameters will be assessed in accordance with ICH Q2(R1) and USP <1225> guidelines.[2][3][14]

System Suitability

Before commencing any validation experiments, the suitability of the chromatographic system must be established. This ensures that the system is performing adequately on the day of analysis.

Experimental Protocol:

  • Prepare a standard solution of Dimethyl(piperidin-2-yl)phosphine oxide at a concentration that will be used for routine analysis.

  • Inject the standard solution six replicate times.

  • Calculate the following parameters:

    • Tailing Factor (T): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5][15]

Experimental Protocol:

  • Forced Degradation Study: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Inject a solution of the stressed sample.

  • Inject a blank solution (diluent) and a placebo solution (if applicable).

  • Assess the chromatograms for any co-eluting peaks with the main analyte peak. The peak purity of the analyte should be evaluated using a photodiode array (PDA) detector.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[14]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of Dimethyl(piperidin-2-yl)phosphine oxide at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[16]

Experimental Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the analyte.

  • Analyze these samples and calculate the percentage recovery.

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (coefficient of variation). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the RSD of the results. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies. The overall RSD for both sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (based on the signal-to-noise ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be achieved by injecting a series of dilute solutions of the analyte.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability standard with each change.

  • Evaluate the effect on system suitability parameters. The system suitability criteria should still be met.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Method Development SS System Suitability Dev->SS Proceed to Validation Spec Specificity SS->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Analysis Rob->Routine Validated Method

Caption: A flowchart of the HPLC method validation process.

Summary of Acceptance Criteria

The following table summarizes the typical acceptance criteria for the validation of a quantitative HPLC method for a major component.

Table 2: Summary of Validation Acceptance Criteria

Validation ParameterAcceptance Criteria
System Suitability Tailing factor ≤ 2.0, Theoretical plates ≥ 2000, RSD of peak area ≤ 2.0%
Specificity No co-elution with degradation products or excipients. Peak purity must pass.
Linearity Correlation coefficient (r²) ≥ 0.999
Range Typically 80% to 120% of the test concentration.
Accuracy Mean recovery of 98.0% to 102.0%
Precision Repeatability (RSD) ≤ 2.0%, Intermediate Precision (RSD) ≤ 2.0%
LOD & LOQ Signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Robustness System suitability criteria must be met under all varied conditions.

Conclusion

The validation of an HPLC method is a systematic and documented process that is crucial for ensuring the quality and reliability of analytical data in a regulated environment. By following the principles outlined in this guide, which are based on authoritative international guidelines, researchers and scientists can confidently establish a robust and defensible method for the quantification of Dimethyl(piperidin-2-yl)phosphine oxide. The proposed reversed-phase HPLC method offers a practical and efficient starting point, and its successful validation will provide a high degree of assurance in the quality of the data generated.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Keglevich, G., et al. (2017). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. The Journal of Organic Chemistry. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • American Chemical Society. (2023). Robust HPLC method for easily-oxidizable phosphine ligand analysis. [Link]

  • J-Stage. (Year not specified). Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. [Link]

  • ResearchGate. (2023). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. [Link]

  • Association for Accessible Medicines. (Year not specified). Lifecycle Management Concepts to analytical Procedures: A compendial perspective. [Link]

  • Academia.edu. (Year not specified). The analysis of organophosphorus pesticide samples by high-performance liquid chromatography/mass spectrometry and high-performance liquid chromatography/mass spectrometry/mass spectrometry. [Link]

  • PubMed. (2024). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. [Link]

  • PubMed. (2017). Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. [Link]

  • SIELC Technologies. Separation of Phosphine oxide, diphenylmethyl- on Newcrom R1 HPLC column. [Link]

  • LCGC International. (2026). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. [Link]

  • ResearchGate. (Year not specified). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Synthesis. (2022). Asymmetric Synthesis of P-Stereogenic Secondary Phosphine Oxides (SPOs). [Link]

  • Royal Society of Chemistry. (Year not specified). Access to P-chiral phosphine oxides by enantioselective allylic alkylation of bisphenols. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Dimethyl(piperidin-2-yl)phosphine oxide

Advanced Safety and Operational Guide: Handling Dimethyl(piperidin-2-yl)phosphine oxide Dimethyl(piperidin-2-yl)phosphine oxide (frequently handled as its hydrochloride salt, CAS 2411305-53-6) is a highly valuable buildi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling Dimethyl(piperidin-2-yl)phosphine oxide

Dimethyl(piperidin-2-yl)phosphine oxide (frequently handled as its hydrochloride salt, CAS 2411305-53-6) is a highly valuable building block in modern medicinal chemistry. The strategic incorporation of the dimethylphosphine oxide (-P(O)Me2) moiety is increasingly utilized to enhance water solubility, act as a robust hydrogen bond acceptor, and modulate lipophilicity in drug discovery pipelines[1]. However, these exact physicochemical advantages necessitate rigorous, scientifically grounded personal protective equipment (PPE) and handling protocols.

Mechanistic Hazard Assessment (The "Why")

As a Senior Application Scientist, I emphasize that effective laboratory safety cannot rely on rote memorization; it must be rooted in chemical causality. Understanding the molecular behavior of Dimethyl(piperidin-2-yl)phosphine oxide dictates our PPE selection:

  • Piperidine Core (Nucleophilicity & Basicity) : The secondary amine nature of the piperidine ring imparts intrinsic basicity. Upon contact with moisture on the skin or ocular mucosa, it can induce localized alkaline burns and severe irritation.

  • Phosphine Oxide Moiety (Bioavailability) : The -P(O)Me2 group acts as a potent hydrogen bond acceptor. While this is advantageous for drug-target binding, it significantly increases the compound's aqueous solubility and potential for rapid dermal absorption compared to unfunctionalized piperidines[1].

  • Physical State (Aerosolization Risk) : Typically supplied as a hydrochloride salt (C7H17ClNOP)[2], the compound exists as a crystalline solid or powder. This physical state introduces a critical risk of aerosolization and subsequent inhalation of fine particulates during weighing and transfer operations.

HazardPPE cluster_0 Chemical Profile cluster_1 Hazard Modalities cluster_2 Required PPE C1 Piperidine Ring (Basic/Nucleophilic) H1 Skin/Eye Irritation C1->H1 pH shift C2 Phosphine Oxide (H-Bond Acceptor) H2 Enhanced Dermal Absorption C2->H2 Solubility C3 HCl Salt Form (Crystalline Solid) H3 Particulate Inhalation C3->H3 Aerosolization P1 Double Nitrile Gloves (>0.11mm thickness) H1->P1 P2 Chemical Goggles & Face Shield H1->P2 H2->P1 P3 Fume Hood & N95/P100 Respirator H3->P3

Causality between chemical structure, hazard modalities, and PPE selection.

Quantitative PPE Configuration Matrix

To mitigate the risks outlined above, adhere strictly to the following quantitative PPE standards during any operational exposure.

Protection ZoneEquipment SpecificationQuantitative Standard / MaterialReplacement Frequency
Hand Protection Nitrile Gloves (Double-gloved)≥ 0.11 mm thickness (outer layer)Every 2 hours or immediately upon contamination
Eye/Face Splash-proof Chemical GogglesANSI Z87.1 (or EN 166) compliantN/A (Reusable after decontamination)
Respiratory Particulate Respirator / Fume HoodFace velocity ≥ 100 fpm (hood); N95/P100 maskSingle-use for masks; Annual certification for hood
Body Flame-resistant Lab CoatNomex® or 100% Cotton (tight weave)Wash weekly or immediately upon contamination

Standard Operating Procedure (SOP): Handling Workflow

This methodology is designed to be a self-validating system, ensuring that each step confirms the safety of the next.

Phase 1: Preparation & Donning

  • Airflow Validation : Inspect the fume hood monitor to verify a face velocity of at least 100 feet per minute (fpm). Validation: The digital readout or physical flow indicator (e.g., a Kimwipe strip) must show active, inward draft.

  • Base PPE Donning : Put on a tightly woven lab coat, ANSI-compliant safety goggles, and the inner layer of nitrile gloves.

  • Secondary Barrier : Don the outer layer of nitrile gloves. If your protocol requires handling bulk quantities (>10g) outside of a localized exhaust system, don an N95 or P100 particulate respirator.

Phase 2: Execution (Weighing and Transfer) 4. Static Mitigation : Place an anti-static weighing boat inside the analytical balance enclosure (which must be located within the fume hood). 5. Material Transfer : Using a grounded stainless-steel spatula, slowly transfer the Dimethyl(piperidin-2-yl)phosphine oxide hydrochloride.

  • Scientific Insight: Grounding the spatula prevents electrostatic buildup, which is the primary cause of fine powder aerosolization or adherence to transfer tools[2].

  • Storage : Seal the source container immediately after use. Store the compound at 4°C, protected from light, to maintain structural integrity and prevent degradation[2].

  • In-Situ Dissolution : Dissolve the weighed compound in your target solvent (e.g., methanol or dichloromethane) directly within the fume hood before transferring it to the main reaction vessel.

    • Scientific Insight: The phosphine oxide group renders the compound highly soluble in polar solvents[1]. Predissolving the solid entirely eliminates downstream dust hazards during complex reaction setups.

Workflow N1 Preparation Fume Hood >100 fpm N2 PPE Donning Double Gloves & Goggles N1->N2 N3 Execution Anti-static Transfer N2->N3 N4 Decontamination Solvent Wipe-down N3->N4 N5 Disposal Organophosphorus Waste N4->N5

Step-by-step operational workflow for handling Dimethyl(piperidin-2-yl)phosphine oxide.

Decontamination & Disposal Plan

Post-operation procedures must neutralize residual risks and isolate hazardous waste streams.

  • Quenching & Surface Cleaning : Wipe down all spatulas, balance surfaces, and fume hood bases with a solvent that effectively dissolves the compound (e.g., a 70% ethanol/water solution).

    • Validation: Surfaces must show absolutely no visible white crystalline residue under direct light.

  • Aseptic Doffing : Remove the outer gloves using the "glove-in-glove" technique to trap any microscopic particulates inside the inverted gloves.

    • Validation: The inner gloves must remain visually clean and untouched by the exterior surface of the outer gloves.

  • Solid Waste Segregation : Place all contaminated weighing boats, cleaning wipes, and outer gloves into a designated solid hazardous waste container clearly labeled "Trace Organophosphorus/Amine Waste".

  • Liquid Waste Disposal : Any liquid waste containing Dimethyl(piperidin-2-yl)phosphine oxide must be collected in a compatible, clearly labeled solvent waste carboy. Do not mix this waste stream with strong oxidizing agents, as phosphine oxides and amines can undergo unpredictable exothermic reactions when exposed to severe oxidizers.

References

  • Phosphine Oxides (−POMe2)
  • 2411305-53-6 | Dimethyl(piperidin-2-yl)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl(piperidin-2-yl)phosphine oxide
Reactant of Route 2
Dimethyl(piperidin-2-yl)phosphine oxide
© Copyright 2026 BenchChem. All Rights Reserved.